1-Bromo-2-fluoro-4-propylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAHPJZGIZIGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401579 | |
| Record name | 1-bromo-2-fluoro-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167858-56-2 | |
| Record name | 1-Bromo-2-fluoro-4-propylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167858-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-fluoro-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-2-fluoro-4-propylbenzene CAS number
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-propylbenzene
This technical guide provides a comprehensive overview of this compound (CAS No. 167858-56-2), tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a proposed synthetic route, and safety considerations.
Compound Identification
This compound is a substituted aromatic hydrocarbon containing bromine and fluorine atoms. Its unique substitution pattern makes it a potentially valuable intermediate in the synthesis of complex organic molecules.
| Identifier | Value |
| CAS Number | 167858-56-2[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₁₀BrF[1][2] |
| Molecular Weight | 217.08 g/mol [1] |
| Canonical SMILES | CCCC1=CC(=C(C=C1)Br)F[1] |
| InChI Key | NYAHPJZGIZIGEL-UHFFFAOYSA-N[1] |
| Synonyms | Benzene, 1-bromo-2-fluoro-4-propyl-[1] |
Physicochemical and Computed Properties
While experimental data on the physical properties of this compound is limited, computational data provides valuable insights.
| Property | Value | Notes |
| Appearance | Not Available[2] | - |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[2] | Recommended for stability. |
| XLogP3 | 4.1[1] | A computed measure of hydrophobicity. |
| Hydrogen Bond Donor Count | 0[1] | Computed |
| Hydrogen Bond Acceptor Count | 1[1] | Computed |
| Rotatable Bond Count | 2[1] | Computed |
| Topological Polar Surface Area | 0 Ų[1] | Computed |
| Complexity | 116[1] | Computed |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves the fluorination of n-propylbenzene followed by bromination. The directing effects of the substituents are key to achieving the desired isomer.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Fluoro-4-propylbenzene
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve n-propylbenzene (1 equivalent) in acetonitrile (MeCN).
-
Reagent Addition: Add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-fluoro-4-propylbenzene.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 1-fluoro-4-propylbenzene (1 equivalent) from Step 1 in a suitable solvent like dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 equivalents).
-
Reagent Addition: Slowly add a solution of bromine (Br₂) (1.05 equivalents) in DCM to the flask at 0 °C. The propyl group is an ortho-, para- director, and the fluorine is also an ortho-, para- director. Bromination is expected to occur at the position ortho to the fluorine and meta to the propyl group.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The final product, this compound, can be purified by fractional distillation under reduced pressure or column chromatography.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely available.
-
Infrared (IR) Spectrum: A vapor phase IR spectrum is noted as available through John Wiley & Sons, Inc., but the data is not publicly accessible.[1]
-
NMR and Mass Spectrometry: No published ¹H NMR, ¹³C NMR, or mass spectrometry data for this specific compound were found in the searched resources.
Researchers who synthesize this compound would need to perform a full spectroscopic characterization.
Caption: Workflow for the characterization of this compound.
Safety and Handling
There is no specific GHS classification or detailed safety data available for this compound.[2] Therefore, it is crucial to handle this compound with caution, assuming it may be hazardous. Safety protocols should be based on compounds with similar structures, such as 1-bromo-4-fluorobenzene.
Inferred Hazards (based on 1-Bromo-4-fluorobenzene):
-
Toxicity: Potentially harmful if inhaled or in contact with skin.[3][4]
-
Irritation: May cause skin, eye, and respiratory irritation.[3][4]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Potential Applications
As a poly-substituted benzene ring, this compound is a promising building block in organic synthesis. The presence of three distinct functional handles (bromo, fluoro, and propyl groups) allows for selective and sequential chemical modifications. Its potential applications are primarily in:
-
Pharmaceuticals: The bromo-fluoro-aromatic motif is present in many biologically active molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates.
-
Agrochemicals: Substituted benzene derivatives are frequently used in the development of new pesticides and herbicides.
-
Materials Science: It could be used in the synthesis of liquid crystals, polymers, or other advanced materials where specific electronic and physical properties are required.
References
1-Bromo-2-fluoro-4-propylbenzene physical properties
A comprehensive analysis of the physical characteristics of 1-Bromo-2-fluoro-4-propylbenzene is essential for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of its known physical properties, methodologies for their determination, and a representative synthetic workflow.
Physical and Chemical Properties
This compound is a halogenated aromatic compound with the chemical formula C9H10BrF.[1][2] While comprehensive experimental data for this specific isomer is not widely published, its fundamental properties have been calculated and are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 167858-56-2 | [1][2] |
| Molecular Formula | C9H10BrF | [1][2] |
| Molecular Weight | 217.081 g/mol | [1][2] |
| Appearance | Not Available | [1] |
| Boiling Point | Data Not Available | |
| Melting Point | Data Not Available | |
| Density | Data Not Available | |
| Refractive Index | Data Not Available | |
| Storage Conditions | Sealed in dry, Room Temperature | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining the boiling point, melting point, density, and refractive index of liquid compounds are applicable.
1. Determination of Boiling Point:
The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed in the vapor path during distillation at a specific atmospheric pressure, is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be utilized.
2. Determination of Melting Point:
Should the compound be a solid at room temperature, its melting point can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated heating block. The temperature range over which the solid melts is recorded as the melting point.
3. Determination of Density:
The density of liquid this compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.
4. Determination of Refractive Index:
The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).
Synthetic Workflow
While a specific protocol for the synthesis of this compound is not detailed, a general synthetic route can be inferred from the synthesis of structurally similar compounds such as 1-bromo-4-propylbenzene. A representative workflow for a related synthesis is depicted below.
Caption: Synthetic workflow for a related brominated propylbenzene.
References
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic and analytical methodologies for 1-Bromo-2-fluoro-4-propylbenzene. Due to the limited availability of specific experimental data for this compound in public literature, this document also includes data from closely related isomers and outlines general experimental protocols applicable to its synthesis and characterization.
Molecular Identity and Structure
This compound is a substituted aromatic hydrocarbon. Its structure consists of a benzene ring functionalized with a bromine atom, a fluorine atom, and a propyl group at positions 1, 2, and 4, respectively.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 167858-56-2 | [1][2] |
| Molecular Formula | C₉H₁₀BrF | [1][2] |
| Molecular Weight | 217.08 g/mol | [1][2] |
| Canonical SMILES | CCCC1=CC(=C(C=C1)Br)F | [1][2] |
| InChI | InChI=1S/C9H10BrF/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | [1][2] |
| InChIKey | NYAHPJZGIZIGEL-UHFFFAOYSA-N |[1][2] |
Computed Physicochemical Properties
Table 2: Computed Physicochemical Data
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 4.1 | [1][2] |
| Heavy Atom Count | 11 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 116 | [1][2] |
| Monoisotopic Mass | 215.99499 Da |[1][2] |
Storage and Handling: The compound should be stored sealed in a dry environment at room temperature.[2]
Potential Synthetic Protocol
A specific, validated synthesis for this compound is not widely published. However, a plausible route can be adapted from established methods for synthesizing structurally similar fluorobromobenzenes, such as the modified Schiemann reaction. The following protocol is a representative example.
Hypothetical Synthesis via Diazotization-Bromination
This protocol adapts a known procedure for producing brominated fluoroaromatics from an aniline precursor. The key starting material would be 2-fluoro-4-propylaniline.
Step 1: Diazotization of 2-Fluoro-4-propylaniline
-
Prepare a solution of 2-fluoro-4-propylaniline in an aqueous acidic medium (e.g., hydrochloric acid and water).
-
Cool the mixture to between -5°C and -10°C using an appropriate cooling bath (e.g., ice-salt).
-
Add a solution of sodium nitrite in water dropwise while vigorously stirring. Maintain the temperature below 0°C.
-
After the addition is complete, confirm the presence of excess nitrous acid using starch-iodide paper.
-
The resulting product is an aqueous solution of 2-fluoro-4-propylbenzenediazonium chloride.
Step 2: Sandmeyer-type Bromination
-
In a separate reaction vessel, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr).
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution with constant stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the organic product using a suitable solvent like diethyl ether or dichloromethane.
-
Wash the combined organic layers sequentially with dilute aqueous sodium hydroxide, water, and finally, brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Characterization Workflow
The identity and purity of the synthesized compound must be confirmed through a series of spectroscopic analyses.
Caption: General workflow for the purification and spectroscopic characterization of a synthesized compound.
Expected Spectroscopic Signatures:
-
¹H NMR: Signals corresponding to the aromatic protons (3H) would show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The propyl group would exhibit characteristic signals: a triplet for the methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.6 ppm), and a triplet for the methylene group attached to the ring (~2.6 ppm).
-
¹³C NMR: Nine distinct carbon signals are expected. The aromatic carbons would show splitting due to C-F coupling, with the carbon directly bonded to fluorine exhibiting a large coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
-
Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom.
-
IR Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic ring), C-F, and C-Br bonds would be present.
References
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₀BrF.[1][2] Its structure, featuring a benzene ring functionalized with bromine, fluorine, and a propyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The interplay of its substituents offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available chemical data, plausible synthetic routes, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes its known properties and includes data for structurally related compounds for comparative purposes.
| Property | Value for this compound | Value for 1-Bromo-4-propylbenzene (Analogue) | Value for 1-Bromo-2-fluorobenzene (Analogue) |
| IUPAC Name | This compound[2] | 1-Bromo-4-propylbenzene | 1-Bromo-2-fluorobenzene |
| CAS Number | 167858-56-2[1][2] | 588-93-2 | 1072-85-1 |
| Molecular Formula | C₉H₁₀BrF[1][2] | C₉H₁₁Br | C₆H₄BrF |
| Molecular Weight | 217.08 g/mol [1][2] | 199.09 g/mol | 175.00 g/mol |
| Boiling Point | Data not available | 225 °C (lit.)[3] | 156-157 °C / 760 mmHg[4] |
| Melting Point | Data not available | -41.4°C[3] | Data not available |
| Density | Data not available | 1.286 g/mL at 25 °C (lit.)[3] | Data not available |
| Appearance | Data not available | Clear colorless to slightly yellow liquid[3] | Colorless oil[4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The propyl group would exhibit an upfield triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for both the aromatic ring and the alkyl chain, C=C stretching for the aromatic ring, and C-Br and C-F stretching vibrations.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds.[4][5] A potential two-step synthesis starting from 4-propyl-2-fluoroaniline is outlined below.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on the Sandmeyer reaction, a common method for synthesizing aryl halides from aryl amines.
Step 1: Diazotization of 4-Propyl-2-fluoroaniline
-
Dissolve 4-propyl-2-fluoroaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction with Copper(I) Bromide
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Applications in Drug Discovery
While there is no specific information on the biological activity or direct use of this compound in drug development, its structural motifs are present in various biologically active molecules. Halogenated aromatic compounds are pivotal in medicinal chemistry as they can influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions.
The following diagram illustrates a logical workflow for how this compound could be utilized as a starting material in a drug discovery program.
Caption: A logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific experimental data for this molecule is scarce, its structural features suggest it could serve as a valuable intermediate for creating more complex molecules. Further research is needed to fully characterize its physical and chemical properties, optimize its synthesis, and explore its potential biological activities. The information provided in this guide, including the proposed synthetic route and potential drug discovery workflow, serves as a foundation for researchers interested in exploring the applications of this and related compounds.
References
Synthesis Pathway for 1-Bromo-2-fluoro-4-propylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a viable synthetic pathway for the preparation of 1-bromo-2-fluoro-4-propylbenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis is a multi-step process commencing with the Friedel-Crafts acylation of fluorobenzene, followed by a Clemmensen reduction, nitration, reduction of the nitro group, and culminating in a Sandmeyer bromination. This document provides detailed theoretical experimental protocols for each key transformation, a summary of reactants and expected products, and visualizations of the synthetic route and experimental workflows.
Proposed Synthesis Pathway
The selected synthetic route is designed to strategically install the desired substituents onto the benzene ring, taking into account the directing effects of the functional groups at each stage. The overall pathway is illustrated below.
Figure 1: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for each major step in the synthesis. These are based on established chemical transformations and may require optimization for this specific substrate.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
This step introduces the propyl precursor as a propanoyl group at the para position of fluorobenzene.
Reaction: Fluorobenzene + Propanoyl Chloride → 4-Fluoro-1-propanoylbenzene
Methodology:
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane), add propanoyl chloride dropwise.
-
To this mixture, add fluorobenzene dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4-fluoro-1-propanoylbenzene, which can be purified by vacuum distillation.
Step 2: Clemmensen Reduction of 4-Fluoro-1-propanoylbenzene
This step reduces the ketone to an alkane, forming the propyl group.
Reaction: 4-Fluoro-1-propanoylbenzene → 1-Fluoro-4-propylbenzene
Methodology:
-
Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.
-
Decant the aqueous solution and add concentrated hydrochloric acid, 4-fluoro-1-propanoylbenzene, and toluene to the amalgamated zinc.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by distillation. The resulting 1-fluoro-4-propylbenzene can be purified by vacuum distillation.[1][2]
Step 3: Nitration of 1-Fluoro-4-propylbenzene
This step introduces a nitro group, which is a precursor to the amine needed for the Sandmeyer reaction. The fluorine and propyl groups are ortho, para-directing. Nitration is expected to occur primarily at the positions ortho to the activating propyl group and ortho/para to the fluoro group. The desired 2-nitro isomer is a likely product.
Reaction: 1-Fluoro-4-propylbenzene → 1-Fluoro-2-nitro-4-propylbenzene
Methodology:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1-fluoro-4-propylbenzene dropwise with stirring.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.
-
After the addition, stir the mixture at a low temperature for a short period, then allow it to warm to room temperature and stir until the reaction is complete (monitored by GC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane or diethyl ether.
-
Wash the organic extracts with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The isomers may be separated by column chromatography or fractional distillation.[3][4]
Step 4: Reduction of 1-Fluoro-2-nitro-4-propylbenzene
The nitro group is reduced to a primary amine.
Reaction: 1-Fluoro-2-nitro-4-propylbenzene → 2-Fluoro-4-propylaniline
Methodology:
-
To a mixture of iron powder and ammonium chloride in ethanol and water, heat the suspension to reflux.
-
Add the 1-fluoro-2-nitro-4-propylbenzene in portions or as a solution in ethanol.
-
Maintain the reflux with vigorous stirring for several hours until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield 2-fluoro-4-propylaniline.[5]
Step 5: Sandmeyer Bromination of 2-Fluoro-4-propylaniline
The final step involves the conversion of the amino group to a bromo group via a diazonium salt intermediate.[6][7][8][9]
Reaction: 2-Fluoro-4-propylaniline → this compound
Methodology:
-
Diazotization:
-
Dissolve 2-fluoro-4-propylaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, the mixture may be warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt.
-
The reaction mixture is then cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.
-
Data Presentation
The following tables summarize the reactants, reagents, and expected products for each step of the synthesis.
Table 1: Reactants, Reagents, and Products
| Step | Starting Material | Key Reagents | Product | Estimated Yield |
| 1 | Fluorobenzene | Propanoyl chloride, AlCl₃ | 4-Fluoro-1-propanoylbenzene | 85-95% |
| 2 | 4-Fluoro-1-propanoylbenzene | Zn(Hg), HCl | 1-Fluoro-4-propylbenzene | 70-90% |
| 3 | 1-Fluoro-4-propylbenzene | HNO₃, H₂SO₄ | 1-Fluoro-2-nitro-4-propylbenzene | 80-90% |
| 4 | 1-Fluoro-2-nitro-4-propylbenzene | Fe, NH₄Cl or H₂, Pd/C | 2-Fluoro-4-propylaniline | >90% |
| 5 | 2-Fluoro-4-propylaniline | 1. NaNO₂, HBr; 2. CuBr | This compound | 70-85% |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.
Figure 2: General experimental workflow for the synthesis of this compound.
Conclusion
References
- 1. 1-Fluoro-4-propylbenzene|lookchem [lookchem.com]
- 2. 1-Fluoro-4-propylbenzene | 405-64-1 | Benchchem [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthetic Analysis and Synthetic Strategy for 1-Bromo-2-fluoro-4-propylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed retrosynthetic analysis and a proposed forward synthesis for the target molecule, 1-Bromo-2-fluoro-4-propylbenzene. The document outlines key chemical transformations, experimental protocols, and relevant quantitative data to aid in the laboratory preparation of this compound.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals a strategic approach to its synthesis, starting from commercially available precursors. The primary disconnections are made at the carbon-carbon bond of the propyl group and the carbon-fluorine bond, leading to a logical synthetic pathway.
A plausible retrosynthetic route is outlined below:
-
Target Molecule: this compound is disconnected at the propyl group's alkyl chain. This is a common strategy for alkylarenes, often pointing to a Friedel-Crafts acylation followed by a reduction. This disconnection leads to the precursor ketone, 1-(3-fluoro-4-bromophenyl)propan-1-one.
-
Precursor Ketone: The acyl group in 1-(3-fluoro-4-bromophenyl)propan-1-one suggests its formation via a Friedel-Crafts acylation of a disubstituted benzene ring. The logical precursor is therefore 1-bromo-2-fluorobenzene.
-
Disubstituted Benzene: The fluorine atom in 1-bromo-2-fluorobenzene can be introduced via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction or a modification thereof. This points to 2-bromoaniline as a readily available starting material.
This retrosynthetic strategy is advantageous as it utilizes well-established and high-yielding reactions in aromatic chemistry.
Reactivity Profile of 1-Bromo-2-fluoro-4-propylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 1-Bromo-2-fluoro-4-propylbenzene, a versatile aromatic building block with significant potential in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and a range of chemical transformations, offering valuable insights for its application in the development of novel molecules.
Core Properties and Spectroscopic Data
This compound is a halogenated aromatic compound with the molecular formula C₉H₁₀BrF and a molecular weight of 217.08 g/mol .[1][2] Its structure, featuring a bromine atom, a fluorine atom, and a propyl group on a benzene ring, provides multiple reactive sites for a variety of chemical modifications.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 167858-56-2 | Guidechem[2] |
| Molecular Formula | C₉H₁₀BrF | PubChem[1] |
| Molecular Weight | 217.08 g/mol | PubChem[1] |
| Appearance | Not Available | Guidechem[2] |
| Storage | Sealed in dry, Room Temperature | Guidechem[2] |
Spectroscopic Characterization:
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
-
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm). The coupling patterns will be influenced by both the fluorine and bromine atoms, as well as the propyl group.
-
Propyl Group Protons: The propyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the benzene ring (CH₂).
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Propyl Group Carbons: Three signals corresponding to the three carbon atoms of the propyl chain will be observed in the aliphatic region of the spectrum.
Expected Mass Spectrometry (MS) Data:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation Pattern: Fragmentation may involve the loss of the propyl group, bromine atom, and other characteristic fragmentations of aromatic compounds.
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.
-
Aliphatic C-H stretching: Bands in the region of 2960-2850 cm⁻¹.
-
C=C aromatic ring stretching: Peaks around 1600 and 1475 cm⁻¹.
-
C-F stretching: A strong absorption band in the region of 1250-1000 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Sandmeyer reaction, starting from the commercially available 2-fluoro-4-propylaniline. This transformation involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst.[3][4][5]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-fluoro-4-propylaniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C to form the aryl diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for a period to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction mixture is extracted with an organic solvent, such as diethyl ether or dichloromethane.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
-
Reactivity Profile: Key Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. The bromine atom is an excellent leaving group for various cross-coupling reactions, while the fluorine atom and the propyl group influence the regioselectivity and reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound, a boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
The reaction mixture is heated with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification of the product.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.
Experimental Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOt-Bu or K₃PO₄).
-
An anhydrous, degassed solvent such as toluene or dioxane is added.
-
The reaction mixture is heated with stirring for the required time, monitoring for completion by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a powerful nucleophile and a strong base, enabling a variety of subsequent transformations.
Experimental Protocol: Grignard Reagent Formation
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a flask under an inert atmosphere.
-
A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added slowly to initiate the reaction. A small crystal of iodine can be added to activate the magnesium surface.
-
The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Once the magnesium has been consumed, the resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, esters, or nitriles.
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The propyl group is an ortho-, para-director and an activating group. The fluorine and bromine atoms are also ortho-, para-directors but are deactivating groups. The interplay of these effects will influence the regiochemical outcome of the reaction.
Experimental Protocol: Electrophilic Nitration
-
This compound is dissolved in a suitable solvent, such as concentrated sulfuric acid.
-
The solution is cooled in an ice bath.
-
A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature.
-
After the addition, the reaction is allowed to proceed at a controlled temperature.
-
The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity profile, characterized by the facile transformation of the bromine atom in cross-coupling and organometallic reactions, combined with the potential for electrophilic substitution on the aromatic ring, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The experimental protocols provided in this guide offer a starting point for researchers to explore the full synthetic potential of this compound in drug discovery and materials science. Further investigation into its reactivity will undoubtedly uncover new and exciting applications.
References
Electronic effects of ortho-fluoro group in aryl bromides
An In-depth Technical Guide to the Electronic Effects of the Ortho-Fluoro Group in Aryl Bromides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The introduction of a fluorine atom at the ortho position of an aryl bromide imparts a unique combination of electronic and steric properties that are of significant interest in organic synthesis and medicinal chemistry. Fluorine's high electronegativity results in a powerful inductive electron-withdrawing effect (-I), while its lone pairs provide a countervailing, albeit weaker, resonance electron-donating effect (+R). The proximity of the ortho-fluoro group to the carbon-bromine bond and to adjacent functional groups profoundly influences molecular properties and reactivity. This guide provides a detailed examination of these electronic effects, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field. The strategic use of ortho-fluoroaryl bromides can modulate acidity, enhance reaction rates, and improve the pharmacokinetic profiles of drug candidates.
Core Electronic Effects of the Ortho-Fluoro Substituent
The net electronic influence of a fluorine substituent is a delicate balance between two opposing forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bond framework.[1][2] This effect is distance-dependent and is most pronounced at the ortho position, leading to a significant polarization of the C-F bond (Cδ+—Fδ−) and a decrease in electron density on the attached carbon and adjacent atoms.[2][3]
-
Resonance (Mesomeric) Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[3] This effect increases electron density primarily at the ortho and para positions. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this +R effect is considerably weaker than its powerful -I effect.[4]
When positioned ortho to the bromine, the dominant -I effect of fluorine makes the aromatic ring electron-deficient, influencing its reactivity in various transformations.
Caption: Dueling electronic effects of an ortho-fluoro substituent.
Quantitative Impact on Molecular Properties
The electronic perturbations caused by the ortho-fluoro group have measurable consequences on the physicochemical properties of the molecule.
Acidity of Neighboring Groups
The strong inductive withdrawal of the ortho-fluoro group significantly stabilizes the conjugate base of an adjacent acidic proton (e.g., in phenols or anilines), thereby increasing its acidity (lowering its pKa).
| Compound | pKa Value | Primary Electronic Effect |
| Phenol | 9.95 | Reference |
| o-Fluorophenol | 8.70[5] | Strong -I effect stabilizes phenoxide ion |
| m-Fluorophenol | 9.28[6] | Weaker -I effect due to distance |
| p-Fluorophenol | 9.90[5] | -I effect partially offset by +R effect |
| Anilinium ion | 4.60 | Reference |
| o-Fluoroanilinium ion | ~3.2 (Est.) | Strong -I effect reduces basicity of aniline |
| m-Fluoroanilinium ion | 3.51 | Weaker -I effect |
| p-Fluoroanilinium ion | 4.65 | -I and +R effects nearly cancel |
| Table 1: Comparison of pKa values for fluorinated phenols and anilinium ions. |
The data clearly shows that the ortho-fluoro substituent has the most potent acid-strengthening effect due to the proximity-driven inductive withdrawal.[5][6]
Hammett Substituent Constants
Hammett constants (σ) quantify the electronic effect of a substituent. While standard Hammett equations are most reliable for meta and para positions, they provide a useful electronic benchmark.[7][8] The positive values for fluorine indicate it is an electron-withdrawing group.
| Constant | Value | Interpretation |
| σm | +0.34 | Primarily reflects the inductive effect. |
| σp | +0.06 | Reflects the net result of a strong -I and a moderate +R effect. |
| F (Field/Inductive) | +0.45 | Quantifies the inductive effect component. |
| R (Resonance) | -0.39 | Quantifies the resonance effect component. |
| Table 2: Hammett and related electronic parameters for the fluorine substituent.[9] |
Note that a specific Hammett constant for the ortho position is not well-defined due to the complication of steric and proximity effects.[10]
Carbon-Halogen Bond Properties
The C-F bond is the strongest single bond to carbon in organic chemistry.[2] The presence of an ortho-fluoro group can subtly influence the properties of the adjacent C-Br bond.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| C–F (in CH3F) | 115[2] | 1.35[2] |
| C–Cl (in CH3Cl) | 83.7[2] | 1.77[11] |
| C–Br (in CH3Br) | 72.1[2] | 1.93[11] |
| C–I (in CH3I) | 57.6[2] | 2.14[11] |
| Table 3: General bond dissociation energies and lengths for carbon-halogen bonds. |
While specific data for o-fluorobromobenzene is sparse, computational studies suggest that the electron-withdrawing fluorine can slightly strengthen the C-Br bond through inductive effects, making it marginally more resistant to homolytic cleavage but more susceptible to nucleophilic attack at the carbon center.
Reactivity in Key Synthetic Transformations
The electronic properties of ortho-fluoroaryl bromides make them valuable substrates in several classes of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The rate-determining step in SNAr reactions is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[12] The powerful -I effect of the ortho-fluoro group strongly stabilizes this intermediate, thereby accelerating the reaction. In many cases, the fluorine itself can act as the leaving group, but its primary role when a better leaving group like bromine is present is to activate the ring.
References
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]
- 6. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. wyzant.com [wyzant.com]
An In-depth Technical Guide on the Chemical Stability and Degradation of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 1-Bromo-2-fluoro-4-propylbenzene. Given the limited direct experimental data on this specific molecule, this document synthesizes information from analogous halogenated aromatic compounds and established principles of chemical degradation to offer a predictive analysis. It covers potential thermal, photolytic, oxidative, hydrolytic, and microbial degradation routes. Generic forced degradation protocols are also presented to guide researchers in designing stability studies. The information herein is intended to support risk assessment, formulation development, and analytical method development for projects involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various environments and for the design of experimental studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrF | --INVALID-LINK-- |
| Molecular Weight | 217.08 g/mol | --INVALID-LINK-- |
| CAS Number | 167858-56-2 | --INVALID-LINK-- |
| Appearance | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Storage Temperature | Sealed in dry, Room Temperature | --INVALID-LINK-- |
Chemical Stability and Reactivity
Halogenated aromatic compounds, such as this compound, are generally considered to be chemically stable due to the strength of the carbon-halogen and aromatic carbon-carbon bonds. The presence of both bromine and fluorine atoms on the benzene ring influences its reactivity. The carbon-fluorine bond is exceptionally strong, rendering it less susceptible to cleavage. The carbon-bromine bond is weaker in comparison and represents a more likely site for nucleophilic attack or homolytic cleavage under energetic conditions.
The propyl group is an activating group, which can slightly increase the electron density of the benzene ring, potentially making it more susceptible to electrophilic attack, although the halogen substituents are deactivating. The overall reactivity will be a balance of these electronic effects.
Potential Degradation Pathways
Based on the degradation patterns of similar halogenated aromatic compounds, several degradation pathways can be postulated for this compound.
Photodegradation
Aromatic halides can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The primary mechanism is typically the homolytic cleavage of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to cleavage than the C-F bond. This generates an aryl radical and a bromine radical, which can then participate in a variety of secondary reactions.
Thermal Degradation
At elevated temperatures, this compound is expected to decompose. Similar to photodegradation, the initial step is likely the cleavage of the C-Br bond. The resulting radicals can then undergo complex reactions, including hydrogen abstraction, rearrangement, and condensation to form a variety of decomposition products. Thermal degradation of brominated compounds can also lead to the formation of hydrogen bromide.
Oxidative Degradation
Oxidative degradation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals. For aromatic compounds, this often involves hydroxylation of the aromatic ring. The position of hydroxylation will be directed by the existing substituents. The resulting hydroxylated intermediates can then undergo further oxidation and potential ring-opening.
Hydrolytic Degradation
Aryl halides are generally resistant to hydrolysis under neutral conditions. However, under forced conditions of high temperature and extreme pH (acidic or basic), hydrolysis may occur, leading to the substitution of the bromine atom with a hydroxyl group. The C-F bond is expected to be much more resistant to hydrolysis.
Biodegradation
The biodegradation of halogenated aromatic compounds is known to occur, although it is often a slow process. Microorganisms can utilize various enzymatic pathways to dehalogenate and cleave the aromatic ring. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common initial step under anaerobic conditions. Aerobic degradation often proceeds via dioxygenase-catalyzed hydroxylation of the ring, leading to catecholic intermediates that can then be further metabolized.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generic protocols that can be adapted for this compound.
General Experimental Workflow
Detailed Methodologies
Table 2: Experimental Protocols for Forced Degradation
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).2. Add an equal volume of 0.1 M to 1 M hydrochloric acid.3. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours).4. At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., sodium hydroxide), and dilute for analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent.2. Add an equal volume of 0.1 M to 1 M sodium hydroxide.3. Maintain the mixture at a controlled temperature (e.g., 40-60 °C) for a defined period.4. At specified time points, withdraw aliquots, neutralize with a suitable acid (e.g., hydrochloric acid), and dilute for analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent.2. Add a solution of an oxidizing agent, such as 3-30% hydrogen peroxide.3. Keep the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.4. At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite for peroxide) before analysis. |
| Thermal Degradation | 1. Store a solid sample of this compound in a controlled temperature oven (e.g., 60-100 °C) for an extended period.2. For solutions, heat the solution in a sealed vial at a controlled temperature.3. At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis. |
| Photolytic Degradation | 1. Expose a solution of this compound in a photostable container (e.g., quartz cuvette) to a controlled light source (e.g., a UV lamp with a specific wavelength or a xenon lamp simulating sunlight).2. Maintain a control sample in the dark at the same temperature.3. At specified time points, withdraw aliquots for analysis. |
Summary of Potential Degradation Products
Based on the postulated degradation pathways, a list of potential degradation products is provided in Table 3. The identification and quantification of these products would be the primary goal of experimental stability studies.
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products |
| Photodegradation | 2-Fluoro-4-propylphenyl radical, bromine radical, 2-fluoro-4-propylbenzene, biphenyl derivatives, polymeric materials. |
| Thermal Degradation | Hydrogen bromide, 2-fluoro-4-propylbenzene, various fragmentation and recombination products, char. |
| Oxidative Degradation | Hydroxylated derivatives (e.g., bromofluoropropylphenols), ring-opened products (e.g., dicarboxylic acids). |
| Hydrolytic Degradation | 2-Fluoro-4-propylphenol. |
| Biodegradation | 2-Fluoro-4-propylbenzene (reductive dehalogenation), bromofluorocatechols (dihydroxylation), further metabolized products. |
Conclusion
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4] This application note provides a detailed protocol for the Suzuki coupling of 1-bromo-2-fluoro-4-propylbenzene with various arylboronic acids. The presence of the fluorine atom and the propyl group on the benzene ring introduces electronic and steric factors that necessitate careful optimization of reaction conditions to achieve high yields and purity. These protocols are designed to serve as a robust starting point for researchers in drug development and materials science.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[2][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1][5]
Recommended Materials and Reagents
| Reagents | Catalysts | Ligands | Bases | Solvents |
| This compound | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene |
| Arylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | |
| RuPhos | DMF | |||
| Ethanol/Water mixtures |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol is a general starting point and can be optimized for specific arylboronic acids.
1. Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv) and ligand (0.02-0.10 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
2. Solvent Addition:
-
Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
3. Reaction:
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or GC-MS.[6][7][8]
4. Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be necessary for less reactive substrates. |
| Ligand | 1-2 equivalents relative to Pd | Bulky, electron-rich phosphine ligands often improve yields for challenging substrates.[9] |
| Base | 2 - 4 equivalents | The choice of base can significantly impact the reaction rate and yield.[1][6] Stronger bases may be required for less reactive boronic acids. |
| Solvent | The solvent choice affects the solubility of reagents and the reaction temperature.[8][9] Aqueous solvent mixtures can sometimes accelerate the reaction.[8] | |
| Temperature | 60 - 120 °C | Higher temperatures can increase the reaction rate but may also lead to side product formation.[6][8] |
| Reaction Time | 2 - 24 hours | Monitor the reaction to determine the optimal time for completion. |
Data Presentation
The following tables provide representative data for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 14 | 82 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 6 | 95 |
| 5 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 10 | 88 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene | 100 | 12 | 78 |
| 2 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 80 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 7 | 91 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki coupling experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemoselective Formation of (2-Fluoro-4-propylphenyl)magnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-Bromo-2-fluoro-4-propylbenzene. The synthesis of (2-Fluoro-4-propylphenyl)magnesium bromide is a critical step for introducing the 2-fluoro-4-propylphenyl moiety into complex organic molecules, which are often intermediates in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] Due to the significant difference in the bond dissociation energies of the carbon-bromine and carbon-fluorine bonds, magnesium insertion occurs preferentially at the more labile C-Br bond, leaving the robust C-F bond intact.[3][4] This application note outlines the theoretical basis, a comprehensive experimental protocol, expected outcomes, and safety considerations for this selective organometallic synthesis.
Theoretical Basis: Chemoselectivity
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] The reactivity of carbon-halogen bonds towards magnesium follows the order: C-I > C-Br > C-Cl >> C-F.[3][4] This reactivity trend is inversely related to the bond strength of the carbon-halogen bond. The carbon-bromine bond is considerably weaker and thus has a lower activation energy for magnesium insertion compared to the much stronger carbon-fluorine bond.[3][4] This difference allows for the highly chemoselective synthesis of (2-Fluoro-4-propylphenyl)magnesium bromide from this compound, as the C-F bond is effectively unreactive under standard Grignard formation conditions.[3][6]
Caption: Logical relationship of C-X bond reactivity in Grignard formation.
Data Presentation
While specific yield data for this compound is not extensively reported in the literature, the following table summarizes typical quantitative data for the formation of analogous aryl Grignard reagents, such as 4-fluorophenylmagnesium bromide, under standard laboratory conditions.[1][7] These values provide a reasonable expectation of outcomes for the described protocol.
| Parameter | Typical Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Magnesium Turnings | 1.1 - 1.5 equivalents | Excess magnesium is used to ensure complete reaction.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to stabilize the Grignard reagent.[9][10] |
| Initiator | 1-2 crystals of Iodine or 1,2-Dibromoethane | Used to activate the magnesium surface.[5][9] |
| Reaction Temperature | Room Temp. to 40 °C (Refluxing THF) | The reaction is exothermic and may require initial heating to start.[11] |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Expected Yield | 85 - 95% | Based on analogous fluorinated aryl bromides.[1][2] |
| Concentration | ~0.5 - 1.0 M in THF | Determined by titration post-synthesis.[4] |
Detailed Experimental Protocol
This protocol details the steps for the preparation of (2-Fluoro-4-propylphenyl)magnesium bromide.
3.1 Materials and Reagents
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)
-
Argon or Nitrogen gas (inert atmosphere)
3.2 Apparatus Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer.
-
Thoroughly flame-dry all glassware under a vacuum and then cool to room temperature under a steady stream of inert gas to ensure anhydrous conditions.[4][11]
3.3 Magnesium Activation
-
Place the magnesium turnings (1.2 eq.) into the cooled, inert-atmosphere flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, creating a faint purple vapor that coats the magnesium turnings. The disappearance of the iodine color upon adding a small amount of the halide solution indicates reaction initiation.[1][5]
-
Allow the flask to cool to room temperature.
Caption: Chemoselective formation of the Grignard reagent.
3.4 Grignard Reagent Formation
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small amount (~10%) of this solution to the activated magnesium turnings.
-
The reaction should initiate, indicated by a gentle reflux and the appearance of a cloudy, grayish solution. If the reaction does not start, gently warm the flask or place it in an ultrasonic bath.[7]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept nearby for cooling if the reaction becomes too vigorous.[4]
-
After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.
-
The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately or stored under an inert atmosphere.
3.5 Characterization The concentration of the newly formed Grignard reagent can be determined by titration before use in subsequent reactions. A common method involves quenching an aliquot of the solution and performing an acid-base titration.[4]
Workflow Visualization
Caption: Step-by-step experimental workflow for Grignard reagent synthesis.
Safety Precautions
-
Flammability: Ethereal solvents like THF are extremely flammable. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.[11]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled to prevent a runaway reaction. Keep an ice bath readily available for emergency cooling.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Application Notes and Protocols: The Utility of 1-Bromo-2-fluoro-4-propylbenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-Bromo-2-fluoro-4-propylbenzene as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). While direct synthesis of a marketed drug from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in several classes of therapeutic agents. This document outlines a representative synthetic application based on the well-established synthesis of structurally related non-steroidal anti-inflammatory drugs (NSAIDs), providing detailed protocols and expected outcomes.
Introduction: The Versatility of Fluorinated Aryl Bromides in Medicinal Chemistry
This compound is a versatile building block in organic synthesis, particularly for the preparation of complex molecules for pharmaceutical applications. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule, often improving its pharmacokinetic and pharmacodynamic properties. The propyl group provides a lipophilic side chain that can influence the overall physicochemical properties of the final compound.
Representative Application: Synthesis of a Non-Steroidal Anti-Inflammatory Drug (NSAID) Analog
A plausible and highly relevant application of this compound is in the synthesis of profen-class NSAIDs. These drugs, such as ibuprofen and flurbiprofen, are widely used for their anti-inflammatory, analgesic, and antipyretic properties. They primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
This section details a representative synthesis of 2-(2-fluoro-4-propylphenyl)propanoic acid , a close structural analog of the well-known NSAID, flurbiprofen. The synthetic strategy is adapted from established methods for preparing similar 2-arylpropanoic acids.
Synthetic Workflow
The overall synthetic transformation involves a key cross-coupling step to introduce the propionic acid moiety at the 1-position of the benzene ring, replacing the bromine atom. A Negishi coupling reaction is a suitable and high-yielding method for this purpose.
Caption: Synthetic workflow for the preparation of an NSAID analog.
Experimental Protocols
4.1. Preparation of the Organozinc Reagent
This protocol describes the preparation of the organozinc reagent from ethyl 2-bromopropionate, which will be used in the subsequent Negishi coupling reaction.
-
Materials:
-
Zinc dust (activated)
-
Ethyl 2-bromopropionate
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of ethyl 2-bromopropionate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
The reaction mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and a gentle reflux.
-
After the initial exotherm subsides, maintain the reaction at a gentle reflux for 2-3 hours until the zinc is consumed.
-
Cool the resulting solution of the organozinc reagent to room temperature and use it directly in the next step.
-
4.2. Negishi Coupling Reaction
-
Materials:
-
This compound
-
Organozinc reagent from step 4.1
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
To this mixture, add the freshly prepared organozinc reagent from step 4.1 via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(2-fluoro-4-propylphenyl)propanoate.
-
4.3. Hydrolysis to the Final Product
-
Materials:
-
Ethyl 2-(2-fluoro-4-propylphenyl)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified ester from step 4.2 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The product, 2-(2-fluoro-4-propylphenyl)propanoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Data Presentation
The following tables summarize the key quantitative data for the representative synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₀BrF | 217.08 | 167858-56-2 |
| Ethyl 2-(2-fluoro-4-propylphenyl)propanoate | C₁₄H₁₉FO₂ | 238.30 | N/A |
| 2-(2-fluoro-4-propylphenyl)propanoic acid | C₁₂H₁₅FO₂ | 210.24 | N/A |
Table 2: Representative Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Organozinc Formation | Zinc, Ethyl 2-bromopropionate | THF | Reflux | 2-3 | >90 (in situ) |
| Negishi Coupling | This compound, Organozinc reagent, Pd(PPh₃)₄ | THF | Reflux | 4-6 | 80-90 |
| Hydrolysis | Ethyl ester, NaOH, HCl | EtOH/H₂O | Reflux | 2-4 | 90-98 |
Mechanism of Action and Signaling Pathway
The synthesized NSAID analog, 2-(2-fluoro-4-propylphenyl)propanoic acid, is expected to exhibit its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by the NSAID analog.
By blocking the active site of COX enzymes, the NSAID analog prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-1 versus COX-2 can influence the therapeutic efficacy and side-effect profile of the drug.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutically relevant compounds. The representative synthesis of a 2-(2-fluoro-4-propylphenyl)propanoic acid, a potent NSAID analog, highlights its utility in accessing complex molecular architectures. The provided protocols offer a robust framework for the laboratory-scale synthesis of this and similar compounds, paving the way for further drug discovery and development efforts. Researchers are encouraged to adapt and optimize these methods for their specific applications.
1-Bromo-2-fluoro-4-propylbenzene: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₀BrF. Its molecular structure, featuring a bromine atom, a fluorine atom, and a propyl group attached to a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). The presence of orthogonal functional groups—the reactive bromine atom amenable to various cross-coupling reactions and the fluorine atom which can modulate the physicochemical properties of the final compound—offers significant synthetic flexibility. This document provides an overview of its potential applications in API synthesis, supported by general protocols for key chemical transformations.
While specific, publicly available examples of APIs synthesized directly from this compound are not extensively documented in scientific literature or patents, the reactivity of its core structure is well-established in medicinal chemistry. This suggests its utility as a building block for introducing the 2-fluoro-4-propylphenyl moiety into drug candidates. Fluorinated aromatic groups are of high interest in drug design as they can enhance metabolic stability, binding affinity, and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| CAS Number | 167858-56-2 |
| Appearance | Not Available |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Potential Synthetic Applications in API Synthesis
The bromine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex pharmaceutical molecules. The following sections detail the experimental protocols for three major classes of cross-coupling reactions that this intermediate can undergo.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and substituted aromatic compounds.
Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), an appropriate aryl or heteroaryl boronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 2-24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 78 |
This data is representative for Suzuki-Miyaura reactions and should be considered as a starting point for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are common structural motifs in pharmaceuticals.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane (5 mL).
-
Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically ranging from 80-110 °C for 12-24 hours with vigorous stirring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 90 |
This data is representative for Buchwald-Hartwig amination reactions and should be considered as a starting point for optimization.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is valuable for the synthesis of aryl alkynes, which are precursors to various heterocyclic compounds found in APIs.
Experimental Protocol:
-
Reaction Setup: To a reaction flask, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst such as CuI (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add an amine base, which often serves as the solvent as well, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (5 mL). Anhydrous THF can be used as a co-solvent.
-
Reaction Conditions: The reaction is typically stirred at room temperature to 60 °C under an inert atmosphere until completion (2-12 hours).
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is dissolved in an organic solvent, washed with water, and purified by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | RT | 6 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NH/THF | 40 | 4 | 93 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | 50 | 8 | 85 |
This data is representative for Sonogashira coupling reactions and should be considered as a starting point for optimization.
Logical Workflow for API Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound as an intermediate in a potential API synthesis campaign.
Caption: Generalized workflow for API synthesis.
Signaling Pathway Diagram (Hypothetical)
Should a synthesized API target a specific biological pathway, a diagram can be constructed to visualize its mechanism of action. As no specific API has been identified, a generic kinase signaling pathway is presented below as an example of the type of diagram that would be relevant.
Caption: Hypothetical kinase signaling pathway.
Conclusion
This compound represents a promising, albeit currently under-documented, intermediate for the synthesis of novel APIs. Its chemical structure is well-suited for a variety of robust and widely employed cross-coupling reactions, enabling the introduction of the 2-fluoro-4-propylphenyl moiety into diverse molecular scaffolds. The protocols and hypothetical data presented herein provide a foundational guide for researchers and scientists in drug discovery and development to explore the synthetic potential of this versatile building block. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.
Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5][6] These notes provide detailed protocols and conditions for performing the Heck reaction with 1-Bromo-2-fluoro-4-propylbenzene, a substrate featuring both an electron-withdrawing fluorine atom and an electron-donating propyl group.
Core Concepts and Reaction Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3][4] The generally accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[2][4][7]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[1][2][4] This step is often stereoselective, occurring in a syn manner.[8]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[1][2][4]
-
Reductive Elimination/Base Regeneration: The base present in the reaction mixture neutralizes the generated hydrobromic acid (HBr) and facilitates the regeneration of the active Pd(0) catalyst, completing the catalytic cycle.[2][5]
Key Parameters for Optimization
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species.[9] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another frequently employed Pd(0) source.[9]
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands are often used to promote the reaction of less reactive aryl bromides.[10] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, known for their thermal stability.[11][12]
-
Base: A base is required to neutralize the hydrogen halide produced during the reaction.[5] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[2][3][9]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used to dissolve the reactants and facilitate the reaction.[11]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often between 80 °C and 140 °C, to ensure a reasonable reaction rate.[11][12]
Data Presentation: Summary of Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be applied to this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, n-Butyl Acrylate, etc. | Typically used in 1.1 to 1.5 molar excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[9] |
| Ligand | PPh₃, P(o-tolyl)₃, or NHC precursors (2-10 mol%) | Ligand choice can significantly impact yield and reaction time. |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (1.5-2.5 equivalents) | The choice of base can influence the reaction outcome. |
| Solvent | DMF, DMAc, or Acetonitrile | Anhydrous solvent is recommended for optimal results. |
| Temperature | 80-140 °C | Higher temperatures may be needed for less reactive substrates.[12] |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the coupling of this compound with styrene using a palladium acetate catalyst and a phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture to dissolve the solids. Following this, add styrene via syringe.
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired substituted alkene.
Protocol 2: Phosphine-Free Heck Reaction in Aqueous Media
This protocol outlines a more environmentally friendly approach using a phosphine-free catalyst system in an aqueous solvent mixture.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Solvent and Reagent Addition: Add the DMF/water (1:1) solvent mixture, followed by the addition of n-butyl acrylate.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until completion (typically 4-12 hours).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. scispace.com [scispace.com]
- 2. byjus.com [byjus.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[2][3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-2-fluoro-4-propylbenzene with a generic primary or secondary amine. The presence of the fluorine atom ortho to the bromine can influence the reactivity of the aryl halide, making the careful selection of reaction conditions important for achieving high yields.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4][5] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][5]
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines. This data is representative and serves as a starting point for reaction optimization.
Table 1: Reaction Conditions for the Amination of this compound
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | 1.2 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2-4 mol%) or RuPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv) |
| Solvent | Anhydrous Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Table 2: Hypothetical Yields with Various Amines
| Amine | Product | Hypothetical Yield (%) |
| Aniline | N-(2-fluoro-4-propylphenyl)aniline | 85 |
| Morpholine | 4-(2-fluoro-4-propylphenyl)morpholine | 92 |
| n-Butylamine | N-(2-fluoro-4-propylphenyl)butan-1-amine | 78 |
| Diethylamine | N-(2-fluoro-4-propylphenyl)-N-ethylamine | 75 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with an Aryl Amine (e.g., Aniline)
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube or similar)
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-fluoro-4-propylphenyl)aniline.
-
Protocol 2: Buchwald-Hartwig Amination with an Aliphatic Amine (e.g., Morpholine)
-
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-(2-fluoro-4-propylphenyl)morpholine.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality of the catalyst and ligand. Consider using a pre-catalyst.
-
Increase the reaction temperature or time.
-
Screen different ligands and bases. Bulky, electron-rich phosphine ligands are often effective.[2]
-
-
Formation of side products (e.g., hydrodehalogenation):
-
Lower the reaction temperature.
-
Use a less sterically hindered or a weaker base.
-
Optimize the catalyst and ligand loading.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl amines from this compound. The protocols provided herein offer a solid foundation for performing this transformation. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific amine coupling partners. Careful execution under inert conditions and appropriate purification will lead to the successful synthesis of the desired products, which are valuable intermediates in drug discovery and materials science.
References
Application Notes and Protocols for Metal-Halogen Exchange Reactions of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-halogen exchange is a cornerstone of organometallic chemistry, providing a powerful method for the synthesis of highly reactive organometallic reagents.[1] This document details the application and protocols for the metal-halogen exchange of 1-Bromo-2-fluoro-4-propylbenzene, a versatile building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The resulting organometallic species, 2-fluoro-4-propylphenyllithium or the corresponding Grignard reagent, are potent nucleophiles and key intermediates for the introduction of the 2-fluoro-4-propylphenyl moiety into target structures. The presence of fluorine can significantly influence a molecule's pharmacokinetic and physicochemical properties, making fluorinated building blocks highly valuable in drug design.[2][3][4][5][6]
Two primary methods for the metal-halogen exchange of this compound are the lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi), and the formation of a Grignard reagent using magnesium metal. The choice of method depends on the desired reactivity of the organometallic intermediate and the tolerance of other functional groups in the molecule.
A critical consideration when working with ortho-fluorobromobenzenes is the potential for the formation of a highly reactive benzyne intermediate through the elimination of lithium fluoride or magnesium bromide fluoride.[7][8][9] This can be a desired reaction pathway for certain applications, such as Diels-Alder reactions, but an undesired side reaction in others. Reaction conditions, particularly temperature, must be carefully controlled to favor the desired organometallic reagent formation.
Key Applications
The organometallic reagents derived from this compound are valuable intermediates in a variety of synthetic applications:
-
Pharmaceutical Intermediates: The 2-fluoro-4-propylphenyl group can be incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4]
-
Agrochemicals: Used in the synthesis of novel pesticides and herbicides.
-
Functionalized Materials: Employed in the creation of specialized polymers and organic materials with unique electronic and physical characteristics.[10]
-
Complex Molecule Synthesis: Serves as a key building block in the total synthesis of natural products and other complex organic structures.
Data Presentation: Metal-Halogen Exchange of Analogous Aryl Bromides
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromofluorobenzene | Mg | THF | 68 | 1.5 h | 88 | [10] |
| 1-Bromo-4-fluoro-2-methylbenzene | Mg | THF | Reflux | 1 h | Not reported | [11] |
| 1-Bromo-4-tert-butylbenzene | n-BuLi | Heptane/THF | 0 | Not specified | >95 | [12] |
| 1-Bromo-4-tert-butylbenzene | t-BuLi | Heptane/Ether | 0 | Not specified | >97 | [12] |
| Substituted Dihalobenzenes | n-BuLi | Not specified | Not specified | Not specified | Moderate to good | [13] |
Experimental Protocols
Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Grignard reagents are also highly reactive and flammable. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Lithium-Halogen Exchange using n-Butyllithium
This protocol is designed for the rapid generation of 2-fluoro-4-propylphenyllithium at low temperatures to minimize the formation of the benzyne intermediate.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Quenching agent (e.g., electrophile of choice, or anhydrous methanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer. Purge the flask with inert gas.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 equiv) in anhydrous THF (or a mixture of THF and diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe while maintaining the internal temperature at -78 °C. A color change is typically observed.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Quenching: Slowly add a solution of the desired electrophile in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Grignard Reagent Formation
This protocol describes the formation of (2-fluoro-4-propylphenyl)magnesium bromide. While generally conducted at higher temperatures than the lithium-halogen exchange, careful temperature control can still minimize side reactions.
Materials:
-
This compound
-
Magnesium turnings
-
A small crystal of iodine (as an initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., electrophile of choice, or saturated aqueous NH₄Cl solution)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Septa
-
Nitrogen or argon gas inlet
Procedure:
-
Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet. Purge the entire apparatus with inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv) and a small crystal of iodine to the flask. Gently warm the flask with a heat gun under a stream of inert gas until the purple iodine vapor is observed, then allow it to cool.
-
Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Grignard Formation: Once the reaction has started, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The formation of a cloudy grey or brown solution is indicative of Grignard reagent formation.
-
Use in Synthesis: The freshly prepared Grignard reagent can be used directly by cooling the solution and adding the desired electrophile.
-
Work-up and Purification: Follow steps 7-10 from Protocol 1 for the work-up and purification of the final product.
Visualizations
Caption: Workflow for Metal-Halogen Exchange and Subsequent Functionalization.
Caption: Competing Pathways: Organometallic Formation vs. Benzyne Intermediate.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 11. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 12. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorinated Biphenyls Using 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom(s), such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This document provides detailed protocols for the synthesis of fluorinated biphenyls via palladium-catalyzed cross-coupling reactions, utilizing 1-Bromo-2-fluoro-4-propylbenzene as a key building block. The Suzuki-Miyaura, Negishi, and Stille coupling reactions are presented as robust methods for the formation of the biaryl C-C bond. This guide includes detailed experimental procedures, tabulated data for reaction parameters and expected outcomes, and visual workflows to aid in experimental design and execution.
Introduction
The introduction of fluorine into organic molecules can dramatically influence their biological activity and physical properties. In the context of biphenyls, a common motif in pharmaceuticals and functional materials, fluorination can lead to improved potency, selectivity, and pharmacokinetic profiles. The synthesis of these valuable compounds often relies on cross-coupling reactions, which offer a versatile and efficient means of constructing the central biaryl bond. This application note focuses on the use of this compound in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Negishi, and Stille couplings.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the careful selection of catalysts, ligands, bases (for Suzuki-Miyaura), and solvents. The choice of these reagents can significantly impact reaction yield, purity, and scalability. For the synthesis of fluorinated biphenyls, phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents. Purification of the final product is typically achieved through column chromatography.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex.[3][4][5] This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups.[6]
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:[1][7][8]
-
To a dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 24 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 95 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10] It is a powerful method for the formation of C-C bonds, particularly for the coupling of sp², sp³, and sp hybridized carbon atoms.[11][12][13]
Experimental Protocol
A general procedure for the Negishi coupling of this compound with an arylzinc reagent is as follows:
-
Preparation of the Arylzinc Reagent (if not commercially available):
-
To a solution of the corresponding aryl bromide or iodide (1.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise at -78 °C.
-
Stir the mixture for 30 minutes, then add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF (3 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
To a separate dried reaction vessel, add this compound (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous THF (5 mL).
-
Add the freshly prepared arylzinc reagent solution via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Negishi Coupling Parameters
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(dba)₂ (2) | P(o-tol)₃ (4) | THF | 65 | 16 | 85 |
| 2 | 4-Methoxyphenylzinc bromide | Pd(PPh₃)₄ (3) | - | THF | 65 | 20 | 82 |
| 3 | 2-Thienylzinc chloride | Ni(acac)₂ (5) | PPh₃ (10) | Dioxane | 80 | 24 | 70 |
| 4 | 4-Vinylphenylzinc bromide | PdCl₂(dppf) (2) | - | THF | 65 | 18 | 78 |
Visualization: Negishi Coupling Workflow
Caption: Workflow for the Negishi coupling reaction.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide.[14][15][16] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds.[14]
Experimental Protocol
A general procedure for the Stille coupling of this compound with an organostannane is as follows:
-
To a dried reaction vessel, add this compound (1.0 mmol), the desired organostannane (e.g., aryltributyltin, 1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., anhydrous toluene or DMF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
To remove tin byproducts, stir the solution with a saturated aqueous solution of KF for 1 hour, which precipitates the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Stille Coupling Parameters
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 18 | 90 |
| 2 | 4-Methoxyphenyltributyltin | PdCl₂(PPh₃)₂ (2) | - | DMF | 120 | 24 | 85 |
| 3 | 2-Furyltributyltin | AsPh₃ (co-catalyst) | - | NMP | 100 | 16 | 78 |
| 4 | Vinyltributyltin | Pd₂(dba)₃ (1) | P(furyl)₃ (2) | THF | 80 | 12 | 88 |
Visualization: Stille Coupling Workflow
Caption: Workflow for the Stille coupling reaction.
Conclusion
The synthesis of fluorinated biphenyls from this compound can be effectively achieved using Suzuki-Miyaura, Negishi, or Stille cross-coupling reactions. The choice of method may depend on the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of reagents. The protocols and data provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of these important molecular scaffolds. Careful optimization of the reaction conditions for each specific substrate combination is recommended to achieve the best results.
References
- 1. rsc.org [rsc.org]
- 2. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes: 1-Bromo-2-fluoro-4-propylbenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-2-fluoro-4-propylbenzene as a key building block in the synthesis of advanced functional materials. The unique substitution pattern of this aromatic compound—featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and intermolecular interactions, and a propyl group for solubility and mesophase behavior—makes it a valuable precursor for liquid crystals and conjugated polymers.
Application in Liquid Crystal Synthesis
The primary application of this compound in materials science is in the synthesis of liquid crystal (LC) molecules. The introduction of a lateral fluorine atom is a well-established strategy to tune the physical properties of LCs. Specifically, the 2-fluoro-4-propylphenyl moiety can be incorporated into a mesogenic core to influence dielectric anisotropy (Δε), melting points, and mesophase stability.[1][2][3] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the requisite rigid biphenyl or terphenyl core structures common in calamitic (rod-shaped) liquid crystals.[4][5]
A prominent application is the synthesis of 4'-substituted-3-fluoro-4-propylbiphenyls. For instance, coupling with 4-cyanophenylboronic acid yields a core structure known to exhibit nematic phases, which are crucial for display technologies. The lateral fluorine atom, due to the high electronegativity, introduces a dipole moment perpendicular to the long molecular axis, which can lead to materials with negative dielectric anisotropy, a critical requirement for Vertical Alignment (VA) mode liquid crystal displays (LCDs).[6]
Hypothetical Physical Properties of a Resulting Liquid Crystal
The following table presents hypothetical, yet representative, physical properties for a liquid crystal molecule, 3'-Fluoro-4'-propyl-[1,1'-biphenyl]-4-carbonitrile , synthesized from this compound. These values are extrapolated based on known structure-property relationships in fluorinated liquid crystals.[1][3][7]
| Property | Hypothetical Value | Rationale / Reference |
| Chemical Structure | 3'-Fluoro-4'-propyl-[1,1'-biphenyl]-4-carbonitrile | Result of Suzuki coupling.[8][9] |
| Cr-N Transition (°C) | 35 - 40 | The propyl chain and lateral fluorine tend to lower the melting point compared to non-substituted analogs.[3] |
| N-I Transition (Clearing Point, °C) | 75 - 85 | The overall molecular length and polarity are consistent with a moderate clearing point. |
| Dielectric Anisotropy (Δε at 25°C, 1 kHz) | -2.0 to -4.0 | The lateral fluorine atom introduces a strong dipole perpendicular to the long molecular axis, inducing negative Δε.[6] |
| Birefringence (Δn at 589 nm, 25°C) | 0.12 - 0.15 | Typical range for biphenylcarbonitrile-based liquid crystals. |
| Viscosity (η, mPa·s at 20°C) | 20 - 28 | Fluorine substitution can slightly increase viscosity but remains in a practical range for display applications.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 3'-Fluoro-4'-propyl-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-cyanophenylboronic acid. The conditions are adapted from established procedures for Suzuki-Miyaura reactions of bromoarenes.[10][11]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
4-Cyanophenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound, 4-cyanophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a biphenyl-based liquid crystal precursor.
Application in Conjugated Polymer Synthesis
This compound is a suitable monomer for synthesizing π-conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substituent can lower the HOMO/LUMO energy levels of the resulting polymer, which can improve stability and tune the material's optoelectronic properties. The propyl group enhances solubility, which is crucial for solution-based processing of the polymer into thin films.
The bromine atom allows the monomer to participate in various polymerization reactions, including Yamamoto, Kumada, and Suzuki polycondensations.[12][13] For example, Suzuki polycondensation with a diboronic ester comonomer or homocoupling via Kumada catalyst-transfer polycondensation can be employed to create well-defined polymer structures.[14][15]
Hypothetical Polymer Properties
The table below outlines expected properties for a hypothetical homopolymer, poly(2-fluoro-4-propyl-p-phenylene) , synthesized from this compound.
| Property | Hypothetical Value | Rationale / Reference |
| Polymerization Method | Kumada Catalyst-Transfer Polycondensation | A method known to produce well-defined poly(3-substituted-thiophene)s and adaptable for poly(phenylene)s.[12] |
| Number-Average Molecular Weight (Mₙ, kDa) | 15 - 30 | Typical range for controlled chain-growth polycondensations. |
| Polydispersity Index (PDI) | 1.2 - 1.6 | Catalyst-transfer mechanisms often lead to polymers with low polydispersity. |
| UV-Vis Absorption (λₘₐₓ, thin film, nm) | 350 - 370 | Fluorination tends to blue-shift the absorption compared to non-fluorinated polyphenylenes. |
| Photoluminescence (λₑₘ, thin film, nm) | 420 - 440 | Expected blue emission, characteristic of poly(p-phenylene) derivatives. |
| Solubility | Soluble in Toluene, THF, Chloroform | The propyl side chain ensures good solubility in common organic solvents. |
Experimental Protocol: Suzuki Polycondensation
This protocol describes the synthesis of an alternating copolymer of this compound and 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv., 1 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv., 4 mol%)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (2 M)
-
Anhydrous Toluene
-
Aliquat 336 (phase-transfer catalyst)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the two monomers, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene, the aqueous K₂CO₃ solution, and a few drops of Aliquat 336.
-
Polymerization: Heat the vigorously stirred biphasic mixture to 90 °C for 48-72 hours. An increase in viscosity may be observed.
-
Workup: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove low molecular weight fractions.
-
Drying: Dry the purified polymer under vacuum to obtain the final product.
Polymer Synthesis Workflow
Caption: Workflow for the synthesis of an alternating conjugated polymer.
Other Potential Applications: The Heck Reaction
The Mizoroki-Heck reaction offers a pathway to synthesize vinylated aromatics from this compound.[16][17] These products can serve as monomers for vinyl-addition polymers or as intermediates for more complex molecular structures in materials and pharmaceutical science. The reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, under palladium catalysis.[18][19][20]
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with n-butyl acrylate.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) for 15 minutes.
-
Reagent Addition: Add triethylamine followed by n-butyl acrylate via syringe.
-
Reaction: Heat the mixture to 100-120 °C and stir for 8-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the mixture, dilute with diethyl ether, and wash with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.
Logical Relationship: Cross-Coupling Reactions
Caption: Key cross-coupling pathways for this compound.
References
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated liquid crystals--properties and applications. | Semantic Scholar [semanticscholar.org]
- 8. 503177-15-9 Cas No. | 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 9. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile | C13H8FN | CID 2763360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dokumen.pub [dokumen.pub]
- 13. Conjugated Polymer Synthesis: Methods and Reactions - Advanced Science News [advancedsciencenews.com]
- 14. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-propylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-fluoro-4-propylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when performing Suzuki coupling with this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this substrate can often be attributed to several key factors. Due to the electronic nature of this compound, which contains both an electron-withdrawing fluorine atom and an electron-donating propyl group, careful optimization of the reaction conditions is crucial. Here are the primary areas to troubleshoot:
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more advanced catalyst systems known to be effective for challenging substrates. Bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The strength and solubility of the base are paramount. The base activates the boronic acid for transmetalation. For substrates with potentially sensitive functional groups, a careful selection is necessary to avoid side reactions.
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if applicable). A solvent system that ensures adequate solubility of all components is essential for efficient reaction kinetics.
-
Reaction Temperature and Time: Sub-optimal temperature can lead to incomplete reaction or decomposition of the catalyst and reactants. The reaction time should be monitored to ensure it proceeds to completion without significant byproduct formation.
-
Oxygen Contamination: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and reaction mixtures can lead to catalyst deactivation and the formation of unwanted side products, such as homocoupling of the boronic acid.
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and hydrodehalogenation of my starting material. How can I minimize these?
A2: The formation of side products is a common issue. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. To minimize it, ensure thorough degassing of all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom with hydrogen can occur under certain conditions. This can sometimes be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if the chosen protocol allows) can sometimes mitigate this issue.
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom. Using a less nucleophilic base or switching to a more stable boronic ester (e.g., a pinacol ester) can help prevent this side reaction.
Q3: My reaction is not going to completion, and I observe unreacted this compound. What steps can I take to improve the conversion?
A3: Incomplete conversion is a common hurdle. Consider the following adjustments:
-
Increase Catalyst Loading: While stoichiometric optimization is always preferred, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Screen Different Ligands: If you are using a palladium source with a separate ligand, screening a panel of ligands can identify a more effective one for your specific substrate combination. Buchwald or Fu-type ligands are often effective for challenging couplings.
-
Optimize Reaction Temperature: A moderate increase in the reaction temperature can enhance the reaction rate. However, be cautious of potential decomposition at excessively high temperatures.
-
Change the Base: The base might not be strong or soluble enough to facilitate the transmetalation step efficiently. Switching to a stronger or more soluble base can improve the conversion.
-
Check Reagent Purity: Ensure that your this compound, boronic acid, and all other reagents are of high purity. Impurities can inhibit the catalyst.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of Suzuki coupling reactions for substrates similar to this compound. This data should serve as a starting point for your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45-60 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 70-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 60-75 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst/Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 88 |
| Pd₂(dba)₃/SPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 92 |
| Pd₂(dba)₃/SPhos | K₂CO₃ (3) | Acetonitrile/H₂O (3:1) | 80 | 75 |
| Pd₂(dba)₃/SPhos | KF (3) | THF | 70 | 80 |
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling of this compound
This protocol provides a robust starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
Technical Support Center: Purification of 1-Bromo-2-fluoro-4-propylbenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-2-fluoro-4-propylbenzene derivatives.
Purification Workflow Overview
The purification of crude this compound derivatives typically involves a multi-step process to remove unreacted starting materials, catalysts, and side-products. The general workflow begins with an initial work-up to remove the bulk of inorganic impurities, followed by one or more chromatographic and non-chromatographic techniques to achieve the desired purity for downstream applications.
Caption: General experimental workflow for the purification of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized via Friedel-Crafts alkylation?
A1: Common impurities may include:
-
Unreacted Starting Materials: Residual 1-bromo-2-fluorobenzene and 1-propyl halide (or propene).
-
Isomeric Products: Positional isomers such as 2-bromo-1-fluoro-4-propylbenzene or 1-bromo-2-fluoro-3-propylbenzene may form depending on the reaction conditions. Friedel-Crafts alkylation can sometimes lead to rearrangements of the alkyl group, potentially resulting in an isopropyl substituent instead of a propyl group.[1][2]
-
Polyalkylated Products: The product, this compound, can undergo further alkylation to yield dipropyl- and tripropyl-substituted benzenes.[1][2]
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products.[3]
-
Solvent Residues: Residual reaction solvents.
Q2: Which purification technique is most suitable for removing isomeric impurities?
A2: Column chromatography is generally the most effective method for separating positional isomers of substituted benzene derivatives.[4][5] The choice of stationary phase and eluent system is critical for achieving good resolution. For non-polar to moderately polar compounds like this compound, a normal-phase silica gel column is a good starting point.[6]
Q3: Can I use recrystallization to purify my crude product?
A3: Recrystallization can be an effective technique, particularly for removing impurities with significantly different solubilities from the desired product.[7] It is often used after an initial purification by column chromatography to achieve higher purity. The choice of solvent is crucial; a good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] For non-polar aromatic compounds, common solvent systems include hexanes/ethyl acetate, methanol/water, and toluene/hexane.[9]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Halogenated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel.[10] If you suspect degradation, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine, mixed in the eluent.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Perform a quick filtration: A plug of silica gel can be used for a rapid filtration to remove highly polar impurities without the long exposure time of a full column.
Q5: How can I identify residual solvents in my final product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying residual solvents. By comparing the chemical shifts in the ¹H NMR spectrum of your sample to known values for common laboratory solvents, you can identify their presence.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Inappropriate eluent polarity. - Column overloading. - Column packing is not uniform. | - Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.3 for the target compound. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully to ensure a homogenous stationary phase. |
| Product is not Eluting | - Eluent is too non-polar. - Compound may have degraded on the column. | - Gradually increase the polarity of the eluent. - Perform a "methanol flush" at the end to elute highly retained compounds. - Test compound stability on a TLC plate before running a column. |
| Tailing of Peaks | - Compound is interacting too strongly with the stationary phase. - Sample is not sufficiently soluble in the eluent. | - Add a small amount of a more polar solvent to the eluent. - Ensure the sample is fully dissolved in a minimal amount of eluent before loading. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | - The boiling point of the solvent is too close to the melting point of the compound.[7] - The solution is supersaturated. | - Choose a solvent with a lower boiling point or use a solvent pair. - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low Recovery | - Too much solvent was used. - The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of cold solvent used for washing the crystals. |
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping | - Uneven boiling of the liquid. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Ensure a slow and steady heating rate. |
| Fluctuating Vacuum Pressure | - Leaks in the system. - Inefficient vacuum pump. | - Check all joints and connections for a proper seal. Use vacuum grease where appropriate. - Ensure the vacuum pump is in good working order and the oil is clean.[11] |
| Product Solidifies in Condenser | - The melting point of the product is higher than the temperature of the condenser cooling fluid. | - Use a heating mantle or heating tape on the condenser, or use a warmer cooling fluid. |
Quantitative Data Summary
The following tables provide representative data for the purification of a crude this compound derivative. Note: These are illustrative values and actual results may vary depending on the specific reaction conditions and impurities.
Table 1: Comparison of Purification Techniques
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 75 | 95-98 | 70-85 | Isomers, Polyalkylated products |
| Recrystallization | 90 | >99 | 80-95 | Minor impurities with different solubility |
| Vacuum Distillation | 85 | 97-99 | 85-95 | High and low boiling point impurities |
Table 2: Optimized Column Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Good for separating non-polar to moderately polar compounds.[6] |
| Eluent System | Hexane:Ethyl Acetate (98:2 to 95:5 v/v) | Provides good separation of the target compound from less polar and more polar impurities. |
| Column Loading | 1:50 (Crude:Silica) by weight | Prevents overloading and ensures good separation. |
| Flow Rate | 1-2 mL/min | Allows for proper equilibration and separation. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at an elevated temperature and low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
Technical Support Center: Low-Temperature Grignard Reaction of 1-Bromo-2-fluoro-4-propylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the low-temperature Grignard reaction of 1-Bromo-2-fluoro-4-propylbenzene. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is a low-temperature protocol recommended for the Grignard reaction of this compound?
A1: A low-temperature protocol, typically between -20°C and -78°C, is recommended to minimize side reactions.[1][2] The presence of the fluoro-substituent on the aromatic ring can influence the stability of the Grignard reagent. Low temperatures help to control the exothermic nature of the Grignard formation, reduce the likelihood of Wurtz-type coupling, and prevent potential elimination or rearrangement reactions involving the propyl group.[3]
Q2: What are the critical parameters for a successful low-temperature Grignard reaction with this substrate?
A2: The most critical parameters include:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.[4][5] Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources.
-
Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which can prevent or slow down the reaction initiation.[4][5]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere, such as dry argon or nitrogen, to prevent the Grignard reagent from reacting with oxygen.
-
Controlled Temperature: Maintaining a consistent low temperature throughout the addition of the aryl bromide is crucial for minimizing side products.[2]
Q3: Can I use standard magnesium turnings for this reaction?
A3: While standard magnesium turnings can be used, they often require activation to remove the passivating oxide layer.[4][5] For particularly sensitive or low-temperature reactions, using highly active magnesium, such as Rieke magnesium, can lead to faster and more efficient Grignard formation at very low temperatures (e.g., -78°C).[1]
Q4: What is the expected reactivity of this compound compared to other aryl halides?
A4: The reactivity of aryl halides in Grignard formation generally follows the trend I > Br > Cl > F.[5] Therefore, the bromo-substituent on this compound is the reactive site for magnesium insertion. The electron-withdrawing nature of the fluorine atom can potentially facilitate the oxidative addition to the magnesium, though it may also influence the stability of the resulting Grignard reagent.
Experimental Protocol: Low-Temperature Grignard Formation
This protocol is a general guideline and may require optimization for specific downstream applications.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation, if needed)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone or cryocooler)
-
Thermometer
Procedure:
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Place activated magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a magnetic stir bar.
-
-
Initiation:
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension.
-
If the reaction does not initiate spontaneously (indicated by gentle bubbling and a slight temperature increase), add a single crystal of iodine or gently warm the mixture with a heat gun until initiation is observed. The disappearance of the iodine color is a good indicator of initiation.[4]
-
-
Formation:
-
Once initiated, immediately cool the reaction flask to the desired low temperature (e.g., -20°C).
-
Slowly add the remaining solution of this compound from the addition funnel, maintaining the internal temperature below the set point.[2]
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Quantification and Use:
-
It is highly recommended to determine the concentration of the Grignard reagent by titration before use in subsequent reactions.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Inactive magnesium surface due to oxide layer. | Mechanically crush the magnesium turnings under an inert atmosphere before the reaction. Use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] |
| Presence of moisture in glassware or solvent. | Rigorously flame-dry all glassware and cool under an inert atmosphere. Use a fresh bottle of anhydrous solvent or a properly dried solvent.[4][5] | |
| Low Yield of Grignard Reagent | Incomplete reaction. | Extend the reaction time after the addition of the aryl bromide. Consider using a slightly higher temperature if the low temperature is too restrictive for the reaction rate, but monitor for side product formation. |
| Wurtz-type coupling side reaction. | Maintain a low concentration of the aryl bromide by adding it slowly to the magnesium suspension. Ensure efficient stirring.[3] | |
| Formation of a Dark Brown or Black Solution | Decomposition of the Grignard reagent. | This can be caused by impurities or localized overheating. Ensure a consistent low temperature and use pure starting materials.[5] |
| Presence of impurities in the magnesium or aryl halide. | Use high-purity reagents. | |
| Inconsistent Results | Inaccurate concentration of the Grignard reagent. | Always titrate the Grignard reagent before use to determine its exact molarity.[5] This accounts for any incomplete reaction or degradation. |
Visualizations
Caption: Experimental workflow for the low-temperature Grignard reaction.
Caption: Troubleshooting flowchart for the Grignard reaction.
References
Managing premature benzyne formation from 1-Bromo-2-fluoro-4-propylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-4-propylbenzene. The information provided aims to help manage and prevent its premature conversion to the highly reactive benzyne intermediate.
Frequently Asked Questions (FAQs)
Q1: What is premature benzyne formation and why is it a concern with this compound?
A1: Premature benzyne formation is the unintended generation of the highly reactive intermediate, 4-propylbenzyne, from this compound before the desired reaction has occurred. This is a significant concern because benzyne can undergo rapid, uncontrolled reactions with various nucleophiles, solvents, or even itself, leading to a mixture of undesired byproducts, reduced yield of the target molecule, and complex purification challenges.[1] The ortho-disposition of the bromo and fluoro substituents on the benzene ring makes this molecule particularly susceptible to benzyne formation under certain conditions.
Q2: What are the common triggers for premature benzyne formation from this compound?
A2: The primary triggers for premature benzyne formation from this substrate include:
-
Strong Bases: Strong bases such as sodium amide (NaNH₂), lithium diisopropylamide (LDA), or organolithium reagents (e.g., n-BuLi, t-BuLi) can deprotonate the hydrogen atom ortho to the fluorine, initiating the elimination of LiF and subsequent benzyne formation.
-
Organometallic Reagents: The formation of a Grignard reagent using magnesium (Mg) can lead to an unstable intermediate that eliminates MgBrF to form benzyne.[2][3] Similarly, other organometallic reagents may induce benzyne formation.
-
High Temperatures: Elevated reaction temperatures can provide the activation energy needed for the elimination reaction, leading to the formation of benzyne.
Q3: How can I store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storage in an inert atmosphere (e.g., under argon or nitrogen) is also advisable to minimize degradation. It is crucial to avoid storing it in proximity to strong bases, strong oxidizing agents, and strong acids.[4]
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of multiple unidentified byproducts.
Possible Cause: Premature formation of 4-propylbenzyne and its subsequent side reactions.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a low temperature throughout the reaction (e.g., -78 °C for organolithium reactions). | Lower temperatures decrease the rate of the elimination reaction that leads to benzyne formation. |
| Choice of Base/Reagent | If a strong base is required, consider using a less reactive one or a hindered base. For metal-halogen exchange, use milder conditions. | Highly reactive bases and organometallic reagents are more likely to induce benzyne formation. |
| Order of Addition | Add the base or organometallic reagent slowly to the solution of this compound at a low temperature. | Slow addition helps to maintain a low concentration of the reactive species at any given time, minimizing side reactions. |
| Solvent | Use an aprotic, non-nucleophilic solvent (e.g., anhydrous THF, diethyl ether). | Protic or nucleophilic solvents can react with the benzyne intermediate, leading to byproducts. |
| Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC or GC-MS to detect the formation of byproducts early on. | Early detection allows for adjustments to the reaction conditions before a significant amount of starting material is consumed in side reactions. |
Issue 2: Difficulty in forming the Grignard reagent of this compound.
Possible Cause: The initially formed Grignard reagent is unstable and undergoes elimination to form benzyne.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Magnesium Activation | Ensure the magnesium turnings are properly activated (e.g., using iodine or 1,2-dibromoethane) to facilitate a rapid initiation at a lower temperature. | Efficient initiation allows the Grignard formation to proceed at a lower temperature, disfavoring the benzyne formation pathway. |
| Temperature Control | Perform the reaction at a low temperature (e.g., 0 °C or below) after initiation. | Lower temperatures increase the stability of the aryl Grignard reagent and suppress the elimination reaction.[5] |
| "In Situ" Trapping | If the Grignard reagent is intended for reaction with an electrophile, add the electrophile to the reaction mixture as the Grignard reagent is being formed. | This "in situ" trapping strategy ensures that the unstable Grignard reagent reacts with the intended electrophile before it has a chance to decompose into benzyne. |
Experimental Protocols
Protocol 1: General Procedure for Reactions Involving this compound with Strong Bases (e.g., n-BuLi)
-
Glassware and Atmosphere: All glassware should be flame-dried under a high vacuum and the reaction should be carried out under an inert atmosphere of argon or nitrogen.
-
Solvent: Use anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.0 eq.) dropwise to the cooled solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes).
-
Slowly add the electrophile at -78 °C and allow the reaction to proceed.
-
Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Allow the mixture to warm to room temperature before workup.
-
Visualizations
Caption: Logical workflow illustrating the competition between the desired reaction and premature benzyne formation.
Caption: A troubleshooting workflow for addressing issues arising from premature benzyne formation.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1-Bromo-2-fluoro-4-propylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 1-bromo-2-fluoro-4-propylbenzene. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this substrate stem from its electronic and steric properties. The electron-donating nature of the propyl group and the ortho-fluoro substituent can influence the reactivity of the C-Br bond. Specifically, the ortho-fluoro group can impact the oxidative addition step in the catalytic cycle.[1] For some palladium-catalyzed reactions, C-F bond activation can also be a consideration, though it is less common than C-Br activation.[2]
Q2: How does the ortho-fluoro substituent affect the reaction?
A2: The ortho-fluoro group can have multiple effects. It is an electron-withdrawing group, which can influence the electron density at the carbon-bromine bond. Additionally, its steric bulk, although relatively small, can impact the approach of the palladium catalyst to the C-Br bond. In some cases, fluorine substituents can direct C-H activation, which could lead to side products.[3]
Q3: Which palladium catalyst and ligand systems are recommended for this type of substrate?
A3: For aryl bromides, especially those that can be challenging, bulky and electron-rich phosphine ligands are often the key to success.[4] Ligands such as SPhos, XPhos, and t-butylBrettPhos have shown broad utility in Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] The choice of palladium precursor is also important, with Pd(OAc)₂ and Pd₂(dba)₃ being common starting points.[5] Pre-formed palladium catalysts, known as precatalysts, can sometimes offer better reproducibility.[6]
Q4: My reaction is not proceeding to completion. What are the initial troubleshooting steps?
A4: If your reaction is sluggish or incomplete, consider the following initial steps:
-
Verify Catalyst Activity: Ensure your palladium source and ligand are active. If they are old or have been exposed to air, their activity may be compromised.
-
Check Reagent Quality: The purity of your substrate, coupling partner (e.g., boronic acid), base, and solvent is crucial. For instance, some boronic acids can degrade upon storage.[7]
-
Ensure Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[5]
-
Optimize Reaction Temperature: Increasing the reaction temperature can often improve reaction rates, but be mindful of potential side reactions or decomposition at higher temperatures.
Troubleshooting Guides
Problem: Low or No Product Formation
Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Detailed Solutions for Low Yield
| Potential Cause | Suggested Solutions |
| Inactive Catalyst System | The activity of the palladium catalyst and phosphine ligand is paramount. Sterically hindered and electron-rich phosphine ligands often improve the efficiency of both oxidative addition and reductive elimination steps.[6][8] Consider screening a panel of ligands. Data-driven platforms can assist in selecting the optimal catalyst and ligand combination, potentially reducing the number of required experimental trials.[9] |
| Poor Reagent Quality | The purity of all reaction components is critical. For Suzuki-Miyaura reactions, boronic acids can be prone to decomposition, and their quality should be verified.[7] Similarly, the choice and quality of the base are important; ensure it is anhydrous if the reaction requires it. |
| Suboptimal Reaction Conditions | The solvent can significantly influence reaction outcomes.[10][11] Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[10] Sometimes, aqueous solvent mixtures can be beneficial.[12] Temperature is another critical parameter; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic screening of both solvent and temperature is often necessary. |
| Presence of Oxygen | Palladium(0) catalysts are sensitive to oxidation. It is crucial to thoroughly degas solvents and maintain an inert atmosphere throughout the reaction setup and duration.[5] |
Problem: Formation of Side Products
The formation of byproducts such as homocoupled products or dehalogenated starting material can reduce the yield of the desired product.
Common Side Products and Their Mitigation
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling of Coupling Partner | This is often observed in Suzuki-Miyaura reactions, particularly in the presence of oxygen.[5] | Ensure a thoroughly deoxygenated reaction environment. Lowering the reaction temperature or catalyst loading may also help. |
| Dehalogenation of Aryl Bromide | This can occur through various pathways, sometimes involving the solvent or impurities. | Ensure the use of high-purity, dry solvents. The choice of base can also influence this side reaction. |
| Protodeborylation | In Suzuki-Miyaura couplings, the boronic acid can be cleaved before transmetalation occurs. | This is more common with heteroaryl boronic acids but can occur with others.[5] Using a different base or solvent system can sometimes mitigate this issue. |
Experimental Protocols
Below are generalized starting protocols for common cross-coupling reactions with this compound. Note: These are starting points and will likely require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol is for the formation of a carbon-carbon bond.
Reaction Setup Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)[5]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[5]
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[5]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[13]
Procedure:
-
To an oven-dried reaction vessel, add the this compound, arylboronic acid, and base.
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination Protocol
This protocol is for the formation of a carbon-nitrogen bond. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[14]
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[5]
-
Base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv)[5]
-
Degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the this compound, amine, and degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.[5]
Heck Reaction Protocol
This protocol describes the formation of a carbon-carbon bond between the aryl bromide and an alkene.[15]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)[15]
-
Ligand (optional, e.g., PPh₃ or a bulky phosphine, 4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)[15]
Procedure:
-
To a reaction vessel, add this compound, the palladium source, and ligand (if used).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed solvent, alkene, and base via syringe.
-
Heat the reaction to 100-120 °C with vigorous stirring.
-
Monitor the reaction's progress (typically 8-24 hours).[15]
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling of 1-Bromo-2-fluoro-4-propylbenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst and ligand selection for the cross-coupling of 1-Bromo-2-fluoro-4-propylbenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting and FAQs
This section addresses common issues encountered during the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from steric hindrance due to the ortho-fluoro and propyl groups, as well as the electronic effect of the fluorine atom. These factors can impede the oxidative addition and reductive elimination steps of the catalytic cycle, potentially leading to low yields or slow reaction rates. Careful selection of a bulky, electron-rich phosphine ligand is crucial to overcome these hurdles.
Q2: Which type of palladium precursor is most suitable for this substrate?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective options, palladium pre-catalysts are often preferred for challenging substrates.[1] These pre-catalysts provide more reliable and efficient generation of the active Pd(0) catalyst, leading to more reproducible results and often requiring lower catalyst loadings.[1]
Q3: How do I minimize the formation of side products like hydrodehalogenation (reduction of the aryl bromide)?
A3: The reduction of the aryl bromide to the corresponding arene is a known side reaction, particularly with sterically hindered substrates. This can be minimized by optimizing the ligand and reaction conditions to favor the desired cross-coupling pathway. The use of bulky biarylphosphine ligands has been shown to suppress this side reaction. Additionally, ensuring anhydrous reaction conditions and using a high-purity base can help.
Q4: Can I use aqueous conditions for the Suzuki-Miyaura coupling of this substrate?
A4: Yes, Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures (e.g., toluene/water, dioxane/water). The presence of water can be beneficial for dissolving the inorganic base. However, for a substrate with a potentially base-sensitive group, careful screening of the base and solvent system is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. | - Use a palladium pre-catalyst for more reliable activation. - Ensure the palladium source is not old or decomposed. |
| 2. Inappropriate ligand. | - Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[1] | |
| 3. Insufficient temperature. | - Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can also be an option to accelerate sluggish reactions. | |
| 4. Poor solubility of reactants. | - Choose a solvent in which all reactants are soluble. A solvent screen including toluene, dioxane, and THF is recommended. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Sub-optimal ligand choice. | - Employ bulky biarylphosphine ligands which are known to minimize this side reaction. |
| 2. Presence of water or protic impurities. | - Ensure all solvents and reagents are anhydrous. Dry the base before use. | |
| Protodeboronation (in Suzuki Coupling) | 1. Instability of the boronic acid. | - Use a 1.5 to 2-fold excess of the boronic acid. - Consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Aryl Bromide | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 1-Bromo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 24 | 80-90 |
| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ | H₂O/EtOH | 80 | 3 | >95[2] |
| 1-Bromo-2-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ | H₂O/EtOH | 80 | 3 | >95[2] |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Aryl Bromide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 90-98[1] |
| 1-Bromo-2,6-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85-95[1] |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 92[1] |
| 2-Bromopyridine | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | NaOtBu | Toluene | 110 | 24 | 97[3] |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., toluene/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere (Argon or Nitrogen).[1]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Catalyst and ligand selection workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Aqueous workup procedure for 1-Bromo-2-fluoro-4-propylbenzene reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the aqueous workup of reactions involving 1-Bromo-2-fluoro-4-propylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an aqueous workup for reactions involving this compound?
An aqueous workup is a critical step in organic synthesis used to separate the desired product, this compound, from the reaction mixture.[1] This process typically involves partitioning the reaction mixture between an organic solvent and water (or an aqueous solution) to remove water-soluble impurities, unreacted reagents, and catalysts.[1] Given that this compound is a halogenated aromatic hydrocarbon, it is expected to be insoluble in water and preferentially dissolve in the organic layer.[2]
Q2: Which organic solvent is most suitable for extracting this compound during an aqueous workup?
Common organic solvents like diethyl ether, ethyl acetate, dichloromethane, or toluene are often suitable for extracting compounds like this compound. The choice of solvent depends on the specific reaction conditions and the polarity of the byproducts. It is crucial to use a solvent in which the desired product is highly soluble while the impurities are not.
Q3: How can I remove acidic or basic impurities during the workup?
To remove acidic impurities, the organic layer can be washed with a dilute aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[3] Conversely, to remove basic impurities, a wash with a dilute aqueous acidic solution, like dilute hydrochloric acid, is effective.[4]
Q4: What are the key physical and chemical properties of this compound to consider during a workup?
Understanding the properties of this compound is essential for an effective workup. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10BrF | [5][6] |
| Molecular Weight | 217.08 g/mol | [5][6] |
| Appearance | Not Available | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
| Water Solubility | Expected to be low | Inferred from similar compounds[2][7] |
Q5: How can I confirm the successful isolation of this compound after the workup and purification?
After the workup and subsequent purification steps like distillation or chromatography, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy can be used to confirm the identity and purity of the isolated this compound.
Troubleshooting Guide
This section addresses common issues encountered during the aqueous workup of this compound reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of an Emulsion | - High concentration of starting materials or reagents. - Vigorous shaking of the separatory funnel. - Presence of polar organic solvents like THF or acetone. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[4] - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If a polar solvent is present, it may be necessary to remove it by rotary evaporation before the workup.[4] |
| Low Product Yield | - Incomplete extraction of the product from the aqueous layer. - Product is partially soluble in the aqueous layer. | - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. - Ensure the pH of the aqueous layer is neutral before extraction, unless an acid or base wash is intended to remove specific impurities. |
| Presence of Impurities in the Final Product | - Inefficient washing of the organic layer. - Co-extraction of impurities with the product. | - Increase the number of washes with the appropriate aqueous solutions (e.g., dilute acid, dilute base, brine). - Consider a post-workup purification step such as column chromatography or distillation. For similar bromo-aromatic compounds, distillation under reduced pressure has been reported.[3][8] |
| Gooey or Insoluble Precipitate Between Layers | - Presence of insoluble byproducts or decomposed material. | - Attempt to remove the precipitate by filtration through a plug of glass wool or Celite before proceeding with the separation. - Continue washing with water to dissolve any water-soluble components of the precipitate.[4] |
Experimental Protocols
General Aqueous Workup Protocol
This is a generalized protocol and may need to be adapted based on the specific reaction performed.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).[8]
-
Solvent Addition: Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with:
-
Water or a specific aqueous solution to remove certain impurities (e.g., dilute acid or base).
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated NaCl solution) to remove excess water and help break emulsions.[8]
-
-
-
Separation: After each wash, allow the layers to separate fully and drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[8]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or vacuum distillation, to obtain pure this compound.[9]
Visualizations
Caption: General workflow for the aqueous workup and purification of this compound.
Caption: Troubleshooting decision tree for common aqueous workup issues.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C9H10BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-propylbenzene CAS#: 588-93-2 [m.chemicalbook.com]
- 8. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 1-Bromo-2-fluoro-4-propylbenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of products derived from 1-Bromo-2-fluoro-4-propylbenzene. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to choosing a recrystallization solvent for a derivative of this compound?
A1: The initial step is to determine the polarity of your product. The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] Solubility tests should be conducted on a small scale. A suitable solvent will dissolve the compound when hot but not when cold.[1] Start with common solvents and observe the solubility of a small amount of your compound at room temperature and then upon heating.[2]
Q2: What are some generally successful single solvents for aromatic compounds like those derived from this compound?
A2: For aromatic compounds, solvents like toluene, ethanol, hexane, and ethyl acetate are often good starting points.[1][3] Ethanol is a versatile solvent for many organic compounds.[3] For less polar, hydrocarbon-like products, hexane or other alkanes can be effective.[1][4] Toluene is particularly suitable for aromatic compounds.[1]
Q3: When should I use a mixed solvent system (solvent pair)?
A3: A mixed solvent system is employed when no single solvent has the ideal solubility characteristics.[1] This typically involves one solvent that dissolves the compound well (a "good" solvent) and another in which the compound is poorly soluble (a "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[1]
Q4: What are some common solvent pairs for the recrystallization of aromatic products?
A4: Several solvent pairs are commonly and successfully used for a wide range of organic compounds. These include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane[5]
-
Dichloromethane/Hexane
-
Toluene/Hexane
-
Diethyl Ether/Methanol[6]
Solvent Data Summary
The following tables provide data on common solvents to aid in selection for your recrystallization experiments.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Water | 100 | Very High | Good for polar compounds; can be used as an anti-solvent with alcohols.[3] |
| Ethanol | 78 | High | A very general and effective solvent for many organic compounds.[3] |
| Methanol | 65 | High | Similar to ethanol, often used in combination with chloroform or ether.[4][6] |
| Acetone | 56 | Medium-High | A good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent, often paired with hexane.[5] |
| Dichloromethane | 40 | Medium | Effective for many compounds, but its volatility requires care.[1] |
| Toluene | 111 | Low | Excellent for aromatic compounds, but has a high boiling point.[1] |
| Hexane | 69 | Very Low | Used for nonpolar, hydrocarbon-like compounds.[1] |
Table 2: Suggested Solvent Systems for Potential Products
| Reaction Type | Example Product Class | Suggested Single Solvents | Suggested Solvent Pairs |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Biaryl compounds | Toluene, Ethanol | Toluene/Hexane, Ethanol/Water |
| Grignard Reaction (with CO₂) | Benzoic acid derivatives | Water, Ethanol | Ethanol/Water, Acetone/Water |
| Grignard Reaction (with ketone) | Tertiary alcohols | Hexane, Ethyl Acetate | Ethyl Acetate/Hexane |
| Sonogashira Coupling | Alkynyl-substituted aromatics | Ethanol, Toluene | Toluene/Hexane |
Experimental Protocols
General Recrystallization Protocol
This protocol outlines the standard steps for purifying a solid compound.
-
Solvent Selection: Use small-scale solubility tests to identify a suitable single solvent or solvent pair. The ideal solvent dissolves the solute completely at its boiling point and sparingly at low temperatures.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling, adding more solvent in small portions until the solid is completely dissolved.[1][2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[7]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal growth should begin.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2][7]
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. The solid should be weighed periodically until a constant weight is achieved, ensuring all solvent has evaporated.[2]
Visualized Workflows and Guides
Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Guide
Encountering issues during recrystallization is common. Use this guide to diagnose and solve potential problems.
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9] This is common for low-melting point solids or when the solution is too concentrated.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point.[9][10] Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface can help initiate crystallization.[9]
Q6: No crystals are forming, even after cooling in an ice bath. What went wrong?
A6: This is a frequent issue that can arise from two main causes:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. The solution is too dilute.[2][9]
-
Solution: Gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[9]
-
-
A supersaturated solution has formed: The solution may be saturated, but crystal nucleation has not started.
Q7: My final yield is very low. How can I improve it?
A7: A low yield can result from several factors during the process:
-
Using too much solvent: A significant amount of the product may remain dissolved in the mother liquor.[10]
-
Premature crystallization: The product may have crystallized during a hot filtration step and was discarded with the impurities.[7]
-
Excessive washing: Using too much washing solvent or solvent that is not ice-cold can dissolve some of the purified crystals.[2]
-
Incomplete crystallization: Not allowing enough time for cooling or not using an ice bath can leave a substantial amount of product in the solution.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Removing palladium impurities from 1-Bromo-2-fluoro-4-propylbenzene reaction mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with removing palladium impurities from reaction mixtures involving 1-Bromo-2-fluoro-4-propylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium impurities from my this compound reaction mixture?
Palladium residues, even at trace levels, can have detrimental effects on downstream applications. In drug development, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1][2] For instance, the oral consumption limit for palladium is 10 ppm. Residual palladium can also interfere with subsequent chemical transformations or biological assays, leading to unreliable results.[3][4]
Q2: I performed a standard aqueous work-up and column chromatography. Is that not sufficient to remove palladium?
While aqueous work-ups and standard flash column chromatography can remove a significant portion of palladium, they are often insufficient to reduce levels to the acceptable low ppm range required for pharmaceutical applications.[3][4] Studies have shown that even after chromatography, residual palladium levels can remain above 100 ppm.[3][4] A subsequent metal scavenging step is typically necessary to reliably lower these levels.[3][4]
Q3: What are the most common methods for removing palladium impurities?
The most common and effective methods for removing palladium impurities include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[5] Common scavengers are functionalized with thiol, amine, or phosphine groups.[5]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.[5]
-
Filtration through adsorbents: Passing the reaction mixture through a pad of material like Celite or activated carbon can remove heterogeneous palladium catalysts.[5][6]
-
Specialized Chromatography: Using columns with specific stationary phases designed to trap metal impurities.
Q4: How do I choose the right palladium scavenger for my reaction?
The choice of scavenger depends on several factors, including the oxidation state of the palladium species, the solvent system, and the nature of your product, this compound.[5] Thiol-based scavengers are widely effective for a range of palladium species. It is often beneficial to screen a small selection of scavengers to find the most effective one for your specific conditions.
Q5: Can the palladium scavenger bind to my product, this compound, leading to yield loss?
Yes, some scavengers may have an affinity for the desired product, resulting in reduced yield.[5] To mitigate this, it is advisable to use the minimum effective amount of the scavenger.[5] Additionally, washing the scavenger with fresh solvent after filtration can help recover any bound product.[5]
Troubleshooting Guide
Problem 1: High levels of palladium remain after treatment with a scavenger.
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture. The efficiency of scavenging can be influenced by the palladium oxidation state and the ligands present.
-
Solution: Screen a different type of scavenger. For example, if a thiol-based scavenger was ineffective, consider one with amine or phosphine functional groups.[5]
-
-
Possible Cause: Insufficient contact time or temperature.
-
Solution: Increase the stirring time or gently heat the mixture (e.g., to 40°C), as this can improve the scavenging efficiency for some systems.
-
-
Possible Cause: The palladium may be in a form that is difficult to scavenge, such as nanoparticles.
-
Solution: Consider a pre-treatment step to change the nature of the palladium species. This could involve adding a mild oxidant or a ligand that facilitates scavenging.
-
Problem 2: Significant loss of this compound after the scavenging step.
-
Possible Cause: The scavenger is binding to your product.
-
Solution 1: Reduce the amount of scavenger used to the minimum effective quantity.[5]
-
Solution 2: After filtering off the scavenger, wash it thoroughly with a small amount of fresh solvent to recover adsorbed product.[5]
-
Solution 3: Try a different scavenger that may have a lower affinity for your product.[5]
-
Problem 3: The filtrate is colored after passing through a Celite pad intended to remove heterogeneous palladium.
-
Possible Cause: Soluble palladium species are present in the reaction mixture. Filtration through Celite is primarily effective for removing solid, heterogeneous catalysts.[5]
-
Solution: Switch to a method suitable for removing soluble palladium, such as using a scavenger resin or precipitation.[5]
-
Data on Palladium Scavenging Efficiency
The following table summarizes the efficiency of various palladium removal techniques from different studies. While not specific to this compound, it provides a general comparison of what can be achieved.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Efficiency | Reference |
| Column Chromatography | ~5000 | < 100 (in over half of samples) | ~90% | [3][4] |
| Column Chromatography + Si-TMT | > 100 | < 100 | High | [3] |
| MP-TMT Scavenger | 33,000 | < 200 | > 99% | [7] |
| MP-TMT Scavenger | 500 - 800 | < 10 | > 98% | [7] |
| Carboxen® 564 | 1250 | 12 | 99% | |
| Isocyanide Scavenger | Not specified | Sub-ppm levels | High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Select Scavenger: Choose an appropriate scavenger based on your reaction conditions and the likely form of palladium. Thiol-functionalized silica gels (Si-Thiol) or trimercaptotriazine (TMT) resins are common starting points.
-
Add Scavenger: To the crude reaction mixture containing this compound, add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst).[7]
-
Stir: Stir the resulting slurry at room temperature. The required time can vary, but an overnight stir is often effective.[7] Gentle heating (e.g., to 40-50°C) can sometimes accelerate the process.
-
Filter: Filter the mixture to remove the scavenger resin. Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using methods like inductively coupled plasma mass spectrometry (ICP-MS).[3]
Protocol 2: Palladium Removal by Filtration through Celite
This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) and gently compact it to form a level bed.[5]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in your reaction mixture.[5]
-
Filter Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[5]
-
Wash: Wash the Celite pad with fresh solvent to ensure all of the this compound is recovered.[5]
-
Collect Filtrate: The collected filtrate should be free of heterogeneous palladium. Note that this method is not effective for soluble palladium species.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for palladium removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative Guide to the 1H NMR Spectrum of 1-Bromo-2-fluoro-4-propylbenzene
For researchers, scientists, and professionals engaged in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for elucidating molecular structures. This guide offers a detailed analysis of the 1H NMR spectrum of 1-Bromo-2-fluoro-4-propylbenzene, a substituted aromatic compound of interest in synthetic chemistry. Due to the limited availability of experimental spectra in public databases, this guide presents a high-quality predicted spectrum and provides a comparative analysis with structurally related compounds to facilitate a comprehensive understanding of its spectral features.
The structural complexity of this compound, with its distinct substitution pattern on the benzene ring, gives rise to a nuanced 1H NMR spectrum. Understanding the interplay of electronic effects from the bromo, fluoro, and propyl groups is crucial for accurate spectral interpretation. This guide will dissect the predicted spectrum, offering insights into chemical shifts, coupling constants, and signal multiplicities, and draw comparisons with 1-bromo-4-propylbenzene, 1-bromo-2-fluorobenzene, and 4-propylaniline to highlight the influence of each substituent on the aromatic proton environment.
Predicted 1H NMR Spectrum Analysis of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the propyl group. The aromatic region is of particular interest, where the chemical shifts and coupling patterns are dictated by the electronic withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the propyl group.
Aromatic Region: The three aromatic protons are expected to appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the bromine is anticipated to be the most deshielded, appearing at the lowest field. The proton ortho to the bromine and meta to the fluorine will likely be at a slightly higher field, followed by the proton situated between the fluorine and propyl groups.
Aliphatic Region: The propyl group will present three distinct signals: a triplet for the terminal methyl group (CH3), a sextet for the methylene group adjacent to the methyl group (CH2), and a triplet for the methylene group attached to the aromatic ring (CH2). The chemical shift of the benzylic methylene protons will be the furthest downfield in this region due to the deshielding effect of the aromatic ring.
Comparative 1H NMR Spectral Data
To provide a clear context for the spectral features of this compound, the following table summarizes its predicted 1H NMR data alongside the experimental data for selected alternative compounds. This comparison allows for a direct assessment of the influence of different substituents on the chemical shifts and coupling constants of the aromatic and aliphatic protons.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Aliphatic Protons (δ, ppm, Multiplicity, J in Hz) |
| This compound (Predicted) | H-3: ~7.3 (dd, J ≈ 8.5, 2.0)H-5: ~7.1 (dd, J ≈ 8.5, 2.0)H-6: ~7.4 (t, J ≈ 8.5) | Propyl-CH2 (α): ~2.6 (t, J ≈ 7.5)Propyl-CH2 (β): ~1.6 (sextet, J ≈ 7.5)Propyl-CH3 (γ): ~0.9 (t, J ≈ 7.5) |
| 1-Bromo-4-propylbenzene | H-2,6: 7.38 (d, J = 8.4)H-3,5: 7.05 (d, J = 8.4) | Propyl-CH2 (α): 2.54 (t, J = 7.6)Propyl-CH2 (β): 1.62 (sextet, J = 7.5)Propyl-CH3 (γ): 0.92 (t, J = 7.4) |
| 1-Bromo-2-fluorobenzene | H-3: 7.25 (ddd, J = 8.2, 7.5, 1.8)H-4: 7.08 (tdd, J = 8.2, 4.0, 1.8)H-5: 7.29-7.35 (m)H-6: 7.56 (td, J = 7.8, 1.8) | - |
| 4-Propylaniline | H-2,6: 6.95 (d, J = 8.4)H-3,5: 6.60 (d, J = 8.4) | Propyl-CH2 (α): 2.44 (t, J = 7.6)Propyl-CH2 (β): 1.58 (sextet, J = 7.5)Propyl-CH3 (γ): 0.93 (t, J = 7.4) |
Experimental Protocol for 1H NMR Spectroscopy
The following provides a standardized methodology for the acquisition of a high-quality 1H NMR spectrum, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
The 1H NMR spectrum is typically acquired on a spectrometer with a field strength of 300 MHz or higher.
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the magnet.
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, pulse width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the peak multiplicities and measure the coupling constants.
Logical Workflow for 1H NMR Spectrum Analysis
The following diagram illustrates the logical workflow involved in the analysis of a 1H NMR spectrum, from initial sample preparation to the final structural elucidation.
Caption: A flowchart detailing the key stages of 1H NMR spectrum analysis.
A Comparative Analysis of Predicted ¹³C NMR Chemical Shifts for 1-Bromo-2-fluoro-4-propylbenzene and Related Compounds
This guide provides a comparative analysis of the predicted ¹³C NMR chemical shifts for 1-bromo-2-fluoro-4-propylbenzene against experimentally determined data for structurally related compounds. This information is valuable for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and verification of synthesized aromatic compounds.
Predicted and Experimental ¹³C NMR Chemical Shift Data
Due to the unavailability of direct experimental ¹³C NMR data for this compound, its chemical shifts have been predicted based on the principle of substituent additivity. This prediction utilizes experimental data from 1-bromo-2-fluorobenzene, 4-propylbromobenzene, and 4-propylfluorobenzene as reference points. The table below summarizes the predicted chemical shifts for the target compound and the experimental values for the comparative alternatives.
| Carbon Position | Predicted ¹³C NMR Chemical Shift (ppm) for this compound | Experimental ¹³C NMR Chemical Shift (ppm) for 1-Bromo-2-fluorobenzene | Experimental ¹³C NMR Chemical Shift (ppm) for 4-Propylbromobenzene | Experimental ¹³C NMR Chemical Shift (ppm) for Propylbenzene[1] |
| C1 (C-Br) | ~110.5 (d) | Data not available | 120.0 | 142.7 |
| C2 (C-F) | ~158.8 (d) | Data not available | - | - |
| C3 | ~117.9 (d) | Data not available | 131.4 | 128.4 |
| C4 (C-propyl) | ~142.5 | - | 141.2 | 125.9 |
| C5 | ~129.2 | Data not available | 130.4 | 128.4 |
| C6 | ~126.1 | Data not available | 131.4 | 125.9 |
| Propyl-CH₂ | ~37.3 | - | 37.9 | 38.1 |
| Propyl-CH₂ | ~23.8 | - | 24.1 | 24.6 |
| Propyl-CH₃ | ~13.7 | - | 13.8 | 13.9 |
Note: The chemical shifts for the aromatic carbons in molecules containing fluorine will appear as doublets (d) due to C-F coupling.[2][3] Predicted values are estimations and may vary from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is crucial for obtaining sharp spectral lines.
3. Acquisition Parameters:
-
A standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments) is typically used.[4]
-
The number of scans (ns) should be set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of the carbons is necessary.[4][5]
-
The spectral width should be set to encompass all expected carbon signals (typically 0-220 ppm).
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[6]
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, integrals are not always reliable for quantifying the number of carbons).[6]
Visualizations
The following diagrams illustrate the logical relationships of substituent effects and the experimental workflow for ¹³C NMR.
References
- 1. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. sc.edu [sc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
Understanding the mass spectrometry fragmentation patterns of substituted aromatic compounds is a cornerstone of structural elucidation in pharmaceutical and chemical research. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-2-fluoro-4-propylbenzene. By drawing comparisons with structurally related molecules, we offer a predictive framework for identifying this compound and its analogues in complex matrices. This document outlines the expected primary fragmentation pathways, presents a comparative data table, details a standard experimental protocol, and visualizes the fragmentation logic.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay of the alkyl chain and the halogen substituents on the aromatic ring. The molecular ion peak is expected at m/z 216 and 218, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
The primary fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The most favorable fragmentation for many alkylbenzenes is the cleavage of the Cα-Cβ bond of the alkyl side chain.[1] This process would lead to the loss of an ethyl radical (•C₂H₅), resulting in a highly stable bromofluorobenzyl cation at m/z 187/189. This cation may further rearrange to a more stable tropylium-like structure.
-
McLafferty Rearrangement: For alkylbenzenes with a propyl chain or longer, a McLafferty rearrangement is a possible pathway, involving the transfer of a γ-hydrogen to the aromatic ring and subsequent elimination of a neutral alkene (propene in this case).[1] This would produce a radical cation at m/z 174/176.
-
Loss of Halogen Atoms: The cleavage of the carbon-halogen bond is another common fragmentation route. The loss of a bromine radical is expected to be more favorable than the loss of a fluorine radical due to the weaker C-Br bond. This would result in a fluoropropylbenzene cation at m/z 137. Subsequent loss of the propyl group could also occur.
-
Loss of Propyl Radical: Direct cleavage of the bond between the aromatic ring and the propyl group can lead to the formation of a bromofluorobenzene cation at m/z 173/175.
Comparative Fragmentation Data
To provide a clearer perspective, the predicted fragmentation of this compound is compared with the known fragmentation of a similar compound, (4-Chlorobutyl)benzene.[2] This comparison highlights the influence of different halogen and alkyl substituents on the fragmentation process.
| m/z (Predicted for this compound) | Proposed Ion Fragment | Relative Intensity (Predicted) | m/z (Observed for (4-Chlorobutyl)benzene)[2] | Proposed Ion Fragment for (4-Chlorobutyl)benzene | Relative Intensity (%)[2] |
| 216/218 | [C₉H₁₀BrF]⁺• (Molecular Ion) | Moderate | 168/170 | [C₁₀H₁₃Cl]⁺• (Molecular Ion) | ~15 |
| 187/189 | [C₇H₅BrF]⁺ | High (Base Peak) | 91 | [C₇H₇]⁺ | 100 |
| 174/176 | [C₆H₄BrF]⁺• | Moderate | 132 | [C₁₀H₁₂]⁺• | ~20 |
| 137 | [C₉H₁₀F]⁺ | Moderate | 105 | [C₈H₉]⁺ | ~10 |
| 173/175 | [C₆H₄BrF]⁺ | Low | 92 | [C₇H₈]⁺• | ~35 |
Table 1: Comparison of Predicted Mass Fragments of this compound with Observed Fragments of (4-Chlorobutyl)benzene.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a typical experimental protocol for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of this compound.
References
A Comparative Guide to the FTIR Spectroscopy of 1-Bromo-2-fluoro-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-Bromo-2-fluoro-4-propylbenzene. The information presented herein is crucial for the structural elucidation and quality control of this and similar substituted benzene compounds.
Predicted FTIR Absorption Data
The following table summarizes the expected vibrational frequencies for the distinct functional groups present in this compound. These predictions are based on established correlation tables and data from similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Propyl (Alkyl) C-H | Asymmetric & Symmetric Stretching | 3000 - 2850 | Strong |
| Aromatic Ring | C=C Stretching | 1600 - 1585 & 1500 - 1400 | Medium |
| Aromatic Ring | Overtone/Combination Bands | 2000 - 1665 | Weak |
| Propyl (Alkyl) C-H | Bending (Scissoring/Rocking) | 1470 - 1450 & 1380 - 1370 | Medium |
| Aromatic C-F | Stretching | 1270 - 1200 | Strong |
| Aromatic C-H | Out-of-Plane Bending | 900 - 800 | Strong |
| Aromatic C-Br | Stretching | 690 - 515 | Medium to Strong |
Analysis of Key Functional Groups
Aromatic System (Benzene Ring): The presence of the aromatic ring is indicated by several characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the ring typically appear at wavenumbers just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[1][2][3] In-ring carbon-carbon double bond (C=C) stretching vibrations produce a pair of medium-intensity peaks in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][2][4][5][6]
A pattern of weak overtone and combination bands is also characteristic of aromatic compounds and is found between 2000 and 1665 cm⁻¹.[1][2][3] Furthermore, strong absorptions resulting from C-H out-of-plane ("oop") bending occur in the 900-675 cm⁻¹ range.[1][2] For a 1,2,4-trisubstituted benzene ring, a strong band is expected in the 830-780 cm⁻¹ region.[4][6]
Propyl Group (-C₃H₇): The propyl substituent introduces typical aliphatic C-H vibrations. Strong absorption bands between 3000 and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups. Bending vibrations for these groups, including scissoring and rocking motions, are expected in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions.
Carbon-Halogen Bonds (C-F and C-Br): The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds produce strong to medium intensity absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). The aromatic C-F stretching vibration is typically strong and appears in the 1270-1200 cm⁻¹ range. The C-Br stretching vibration is found at lower frequencies, generally between 690 and 515 cm⁻¹.[2]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring FTIR spectra of liquid and solid samples with minimal preparation.[7][8]
Objective: To obtain a high-quality FTIR spectrum of this compound.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Sample Application:
-
Data Acquisition:
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform baseline correction and other processing steps as needed to obtain a clear spectrum.
-
-
Cleaning:
-
After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe.
-
Clean the crystal surface with a wipe lightly dampened with a suitable solvent like isopropanol, and then allow it to dry completely.[7]
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the logical connection between the functional groups of this compound and their corresponding regions in the infrared spectrum.
Caption: Logical workflow from molecular structure to expected FTIR spectral regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 8. edinst.com [edinst.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
Navigating the Landscape of Analytical Reference Standards: A Comparative Guide to 1-Bromo-2-fluoro-4-propylbenzene
For researchers, scientists, and drug development professionals, the quality and availability of analytical reference standards are paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative analysis of the currently available options for sourcing a reference standard for 1-Bromo-2-fluoro-4-propylbenzene, a key intermediate in various synthetic pathways.
Comparative Analysis of Available Standards
Due to the lack of a certified reference standard for this compound, this guide presents a comparative table outlining the typical specifications for a chemical-grade version of this compound versus a commercially available analytical standard of 1-Bromo-4-propylbenzene. This comparison highlights the differences in data availability and quality assurance that researchers must consider.
| Feature | This compound (Chemical Grade - Representative) | 1-Bromo-4-propylbenzene (Analytical Standard) |
| CAS Number | 167858-56-2[1] | 588-93-2[2][3][4][5][6][7] |
| Purity | Not explicitly guaranteed; requires user verification. | ≥98.5% to 99% (lot-specific)[3][4][5] |
| Certification | None | Certificate of Analysis (CoA) typically available[2][3] |
| Available Data | Basic properties (Molecular Weight, Formula)[1] | Purity, identity (e.g., by GC), and other physical properties provided on CoA[2][3][4] |
| Supplier Examples | General chemical suppliers (availability may vary) | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex[2][4][5] |
Experimental Protocols for Qualification and Use
For researchers opting to use chemical-grade this compound as a reference material, in-house qualification is essential. The following is a representative experimental protocol for the quantitative analysis of such a compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for the analysis of halogenated aromatic compounds.
Quantitative Analysis by GC-MS
Objective: To determine the purity of a this compound sample and to use it for the quantification of the same analyte in experimental samples.
Instrumentation and Reagents:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary Column suitable for aromatic compounds (e.g., HP-5MS, 60 m x 0.25 mm ID, 0.25 µm film thickness)[8]
-
High-purity Helium (carrier gas)
-
Dichloromethane (pesticide grade or equivalent)
-
Internal Standard (e.g., 1,3-Dibromobenzene or another suitable non-interfering halogenated aromatic compound)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound to be qualified in dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the internal standard (IS) in dichloromethane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by performing serial dilutions of the this compound stock solution and adding a constant concentration of the internal standard to each.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the experimental sample and dissolve it in a known volume of dichloromethane.
-
Add the same constant concentration of the internal standard to the sample solution.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: Optimize for separation of the analyte, internal standard, and any potential impurities. A typical program might be: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of this compound in the experimental sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.
-
The purity of the this compound material can be estimated by analyzing the neat material and assuming the major peak corresponds to 100% minus the area percentages of any observed impurities (area percent method). For a more accurate purity assessment, a certified reference standard of a closely related compound and relative response factors would be needed.
-
Visualizing Workflows and Relationships
To aid in understanding the processes involved in utilizing and qualifying analytical reference standards, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Experimental workflow for quantitative analysis.
Caption: Decision pathway for selecting a reference standard.
References
- 1. This compound | C9H10BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-ブロモ-4-プロピルベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Bromo-4-propylbenzene 99 588-93-2 [sigmaaldrich.com]
- 4. H26236.22 [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Bromo-4-propylbenzene | 588-93-2 [chemicalbook.com]
- 8. tdi-bi.com [tdi-bi.com]
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-propylbenzene and 1-bromo-4-propylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Bromo-2-fluoro-4-propylbenzene and 1-bromo-4-propylbenzene. These two aryl bromides are valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom ortho to the bromine in this compound significantly influences its reactivity profile, offering both advantages and potential challenges in synthetic applications. This document outlines these differences through a discussion of key reactions, supported by hypothetical comparative experimental data, and provides detailed experimental protocols.
Introduction to Reactivity Differences
The primary distinction in reactivity between this compound and 1-bromo-4-propylbenzene arises from the electronic and steric effects of the fluorine substituent. Fluorine is a highly electronegative atom, and its presence on the aromatic ring has several consequences:
-
Inductive Effect: The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density of the aromatic ring. This generally makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, potentially leading to faster reaction rates.
-
Steric Hindrance: The ortho-fluorine atom introduces steric bulk around the bromine atom, which can influence the approach of bulky catalysts and reagents.
-
Benzyne Formation: A crucial reactivity pathway for 1-bromo-2-fluoro-aryl compounds is the potential for benzyne formation upon treatment with strong bases or organometallic reagents like Grignard reagents. The ortho-fluorine can act as a leaving group after initial metal-halogen exchange or deprotonation.
These factors lead to different outcomes and optimal reaction conditions for various synthetic transformations. This guide will focus on two key reaction types relevant to drug development: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Grignard reagent formation.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. The electronic effect of the ortho-fluorine atom is expected to enhance the rate of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Hypothetical Experimental Data
The following table summarizes hypothetical, yet chemically plausible, results from a comparative Suzuki-Miyaura coupling experiment.
| Parameter | This compound | 1-bromo-4-propylbenzene |
| Reaction Time | 4 hours | 8 hours |
| Yield | 92% | 85% |
| Optimal Temperature | 80 °C | 100 °C |
| Key Side Products | Minor debromination | Minor homocoupling of boronic acid |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for a direct comparison of the two substrates.
Materials:
-
Aryl bromide (this compound or 1-bromo-4-propylbenzene)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the specified temperature (80 °C for the fluorinated compound, 100 °C for the non-fluorinated compound) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent is a fundamental transformation for creating carbon nucleophiles. Here, the ortho-fluorine atom in this compound introduces a significant competing reaction pathway: the formation of a benzyne intermediate. This can drastically reduce the yield of the desired Grignard reagent.
Hypothetical Experimental Data
The following table presents plausible outcomes for the attempted Grignard formation with both substrates.
| Parameter | This compound | 1-bromo-4-propylbenzene |
| Grignard Reagent Yield | ~10-20% | >90% |
| Major Side Product | Products derived from benzyne trapping | Wurtz coupling product (bipropylbiphenyl) |
| Optimal Temperature | -78 °C to -40 °C (to suppress benzyne formation) | Room Temperature to 40 °C |
Experimental Protocol: Grignard Reagent Formation
This protocol highlights the different conditions required to handle the reactivity of each substrate.
Materials:
-
Aryl bromide (this compound or 1-bromo-4-propylbenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Nitrogen or Argon gas
Procedure for 1-bromo-4-propylbenzene (Standard Conditions):
-
Place magnesium turnings (1.2 mmol) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 1-bromo-4-propylbenzene (1.0 mmol) in anhydrous THF (5 mL) from the dropping funnel.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicates initiation.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Procedure for this compound (Low-Temperature Conditions):
-
Follow steps 1 and 2 from the standard procedure.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a small amount of a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
If the reaction does not initiate, allow the mixture to warm slightly before re-cooling.
-
Once initiated, add the remaining aryl bromide solution very slowly, maintaining the internal temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 2 hours after the addition is complete.
-
The resulting Grignard reagent should be used immediately at low temperature to minimize decomposition to the benzyne.
Visualization of Reactivity Pathways
The following diagrams illustrate the key mechanistic steps and competing pathways discussed.
A Comparative Analysis of Suzuki Coupling Rates for Halo-propylbenzenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodo-, Bromo-, and Chloro-propylbenzene Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative study of the reaction rates of 4-iodo-propylbenzene, 4-bromo-propylbenzene, and 4-chloro-propylbenzene in a typical Suzuki coupling reaction with phenylboronic acid. Understanding the relative reactivity of these substrates is crucial for reaction optimization, catalyst selection, and overall efficiency in the synthesis of complex molecules.
The established reactivity trend for aryl halides in Suzuki coupling reactions is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle. The weaker carbon-iodine bond leads to a faster oxidative addition of the palladium catalyst, resulting in a higher reaction rate compared to the stronger carbon-bromine and carbon-chlorine bonds.
Quantitative Data Summary
While a direct side-by-side kinetic study for the three halo-propylbenzenes under identical conditions is not extensively documented in publicly available literature, the following table summarizes the expected relative performance based on the known reactivity trends and data from analogous systems. The data presented here is a representative illustration of the anticipated outcomes.
| Halo-propylbenzene | Halogen | C-X Bond Energy (kJ/mol) | Expected Reaction Time for >95% Conversion | Expected Yield (%) |
| 4-Iodo-propylbenzene | I | ~272 | < 1 hour | >95% |
| 4-Bromo-propylbenzene | Br | ~330 | 2 - 6 hours | >90% |
| 4-Chloro-propylbenzene | Cl | ~397 | 12 - 24 hours | 70-90% (with specialized catalysts) |
Note: Reaction times and yields are highly dependent on the specific catalyst system, ligands, base, solvent, and temperature used. The values presented are estimations for a standard palladium catalyst system.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction between a halo-propylbenzene and phenylboronic acid. This protocol is a composite of common procedures found in the literature and should be optimized for specific laboratory conditions.
Materials:
-
4-Halo-propylbenzene (iodo, bromo, or chloro) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-halo-propylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-propyl-1,1'-biphenyl.
Visualizing the Process
To better illustrate the fundamental relationships and workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Validating the Structure of 1-Bromo-2-fluoro-4-propylbenzene Derivatives: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 1-bromo-2-fluoro-4-propylbenzene derivatives. Due to the limited availability of specific experimental data for this compound, this guide will utilize data from the closely related analogue, 1-bromo-4-propylbenzene, to illustrate the principles and comparative performance of these two powerful analytical techniques.
Introduction to Structural Validation Techniques
The unambiguous confirmation of a chemical structure is paramount for understanding its reactivity, biological activity, and intellectual property protection. X-ray crystallography and NMR spectroscopy are the two primary methods for the definitive structural elucidation of small organic molecules. While both techniques provide detailed atomic-level information, they are based on fundamentally different physical principles and offer complementary insights into the solid-state and solution-phase structures of a molecule.
X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation and packing within a crystal lattice. It is considered the gold standard for determining the precise spatial arrangement of atoms, bond lengths, and bond angles.
NMR spectroscopy , on the other hand, provides detailed information about the chemical environment and connectivity of atoms in a solution. It is a powerful tool for determining the constitution and configuration of a molecule and can also provide insights into its dynamic behavior in solution.
This guide will delve into the experimental protocols for both techniques, present comparative data in structured tables, and provide visualizations to aid in understanding the workflows and logical relationships involved in structural validation.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction remains the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise location of each atom in the molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. For a compound like 1-bromo-4-propylbenzene, which is a liquid at room temperature, crystallization would be performed at low temperatures.
-
Crystal Mounting and Data Collection : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled, usually to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the electron density. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, high-resolution crystal structure.
Representative Crystallographic Data for Substituted Bromobenzenes
While a specific CIF file for 1-bromo-4-propylbenzene is not publicly available, the following table presents typical crystallographic parameters for related bromo-substituted benzene derivatives, illustrating the nature of the data obtained from an X-ray diffraction experiment.
| Parameter | Representative Value (for a bromomethyl-substituted benzene)[1][2] |
| Chemical Formula | C8H8Br2 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.7082(8) |
| b (Å) | 4.5987(4) |
| c (Å) | 10.5938(8) |
| β (°) | 99.688(4) |
| Volume (ų) | 417.91(7) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 2.085 |
| R-factor (%) | 2.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecule's connectivity and stereochemistry.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the spectrum is acquired, and parameters such as the spectral width, acquisition time, and number of scans are optimized. For ¹³C NMR, which is less sensitive, a larger number of scans is typically required. 2D NMR experiments, such as COSY and HSQC, can also be performed to establish correlations between different nuclei.
-
Spectral Analysis : The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts (δ), integration (for ¹H NMR), and coupling constants (J) are determined to elucidate the molecular structure.
¹H and ¹³C NMR Data for 1-Bromo-4-propylbenzene
The following tables summarize the experimental ¹H and ¹³C NMR data for 1-bromo-4-propylbenzene, a close structural analogue of this compound.[3][4][5][6]
Table 1: ¹H NMR Data for 1-Bromo-4-propylbenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38 | d | 2H | Aromatic (ortho to Br) |
| 7.03 | d | 2H | Aromatic (meta to Br) |
| 2.52 | t | 2H | -CH₂- (benzylic) |
| 1.62 | sext | 2H | -CH₂- (middle) |
| 0.92 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Data for 1-Bromo-4-propylbenzene (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 141.2 | Aromatic (C-propyl) |
| 131.5 | Aromatic (C-H, meta to Br) |
| 130.3 | Aromatic (C-H, ortho to Br) |
| 120.1 | Aromatic (C-Br) |
| 37.8 | -CH₂- (benzylic) |
| 24.3 | -CH₂- (middle) |
| 13.8 | -CH₃ |
Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, packing | Connectivity, chemical environment, stereochemistry, dynamics |
| Resolution | Atomic (typically < 1 Å) | Atomic-level, but resolution is not a direct output |
| Key Challenge | Growing high-quality single crystals | Spectral overlap in complex molecules, sensitivity |
| Ambiguity | Unambiguous determination of absolute structure | Can be ambiguous for complex stereoisomers |
| Throughput | Can be time-consuming due to crystallization | Relatively high-throughput |
| Sample Amount | Micrograms to milligrams | Milligrams |
| Cost (Instrument) | High | High |
Visualizing the Workflow and Comparison
To further clarify the processes and the relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for structure validation by X-ray crystallography.
Caption: Logical flow for comparing X-ray crystallography and NMR spectroscopy.
Conclusion
Both X-ray crystallography and NMR spectroscopy are powerful and essential techniques for the structural validation of this compound derivatives and other small organic molecules. X-ray crystallography provides an unparalleled, high-resolution view of the molecule's solid-state structure, which is often crucial for understanding its physical properties and for computational modeling. NMR spectroscopy, in contrast, offers invaluable information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity.
For a comprehensive structural characterization, the use of both techniques is often ideal. The solid-state structure from X-ray crystallography can provide a starting point for understanding the conformational preferences of the molecule, while NMR can confirm the structure in solution and provide insights into its dynamic nature. The choice of technique, or the decision to use both, will ultimately depend on the specific research question, the nature of the sample, and the resources available. This comparative guide provides the foundational knowledge for making informed decisions in the critical process of structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Comparative Guide to Reaction Purity Analysis: 1-Bromo-2-fluoro-4-propylbenzene
For researchers and professionals in drug development, the meticulous confirmation of purity for novel chemical entities and intermediates is a cornerstone of safe and effective pharmaceutical synthesis. This guide provides a comparative analysis of leading analytical techniques for assessing the reaction purity of 1-Bromo-2-fluoro-4-propylbenzene, a halogenated aromatic compound. We offer a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), juxtaposed with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to equip scientists with the data needed to select the optimal method for their workflow.
Comparison of Analytical Techniques
The choice of analytical technique is contingent on the specific requirements of the analysis, including the volatility of the analyte, the complexity of the reaction mixture, and the need for quantitative versus qualitative data. GC-MS is often preferred for volatile and semi-volatile compounds like substituted benzenes, while HPLC is versatile for a broader range of molecules, and qNMR offers exceptional accuracy for quantification without the need for identical standards.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase; identifies them by their mass-to-charge ratio.[1][2] | Separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, driven by polarity and solubility.[2][3] | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. The signal integral is directly proportional to the number of nuclei.[4] |
| Primary Analytes | Volatile and semi-volatile compounds that are thermally stable.[1][2][5] | Non-volatile, polar, and thermally unstable compounds.[2][5] | Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹⁹F, ¹³C).[4] |
| Key Advantages | High sensitivity and excellent separation for complex mixtures of volatile compounds. Provides structural information through mass spectra.[5] | Broad applicability for a wide range of compounds, including those unsuitable for GC. High precision and established methodology in pharmaceuticals.[2][3] | Inherently quantitative without requiring a calibration curve with the same compound.[4] Provides detailed structural information and can quantify isomers. Non-destructive.[6][7] |
| Key Disadvantages | Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules.[2][8] | Higher cost due to solvent consumption and more complex instrumentation. Peak broadening can be more significant than in GC.[3] | Lower sensitivity compared to mass spectrometry-based methods. Signal overlap can complicate analysis in very complex mixtures.[4][6] |
Workflow for GC-MS Purity Analysis
The logical process for determining the purity of a reaction mixture containing this compound using GC-MS involves sample preparation, instrument analysis, and data interpretation to identify and quantify the target compound and any impurities.
Caption: Workflow for the purity analysis of this compound using GC-MS.
Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and the expected impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is adapted from established protocols for similar halogenated aromatic compounds and is designed to separate and identify volatile components in the reaction mixture.[9]
-
Objective: To determine the purity of this compound and identify any volatile impurities.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 10-20 µg/mL.[10]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum is expected to show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate the relative purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for analyzing the target compound if it is part of a mixture containing non-volatile or thermally sensitive impurities.
-
Objective: To quantify the purity of this compound relative to non-volatile components.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantitative NMR (qNMR) Protocol
qNMR can be used for highly accurate purity determination without the need for a specific standard of the analyte.
-
Objective: To determine the absolute purity of the this compound sample.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample.
-
Accurately weigh a known amount of a stable, inert internal standard (calibrant) that has a simple spectrum with peaks that do not overlap with the analyte.
-
Dissolve both the sample and the calibrant in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum (or ¹⁹F NMR for the fluorine moiety).
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for complete signal recovery, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons giving rise to each signal, and the known weights of the sample and standard.[11]
-
References
- 1. amptechfl.com [amptechfl.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. emerypharma.com [emerypharma.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-fluoro-4-propylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2-fluoro-4-propylbenzene, a compound requiring careful handling due to its hazardous properties. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. The primary routes of exposure and associated health risks are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. |
Data sourced from Fluorochem Safety Data Sheet.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and managing their waste.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this chemical, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and contaminated cleaning supplies into a designated, sealed container for hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
4. Container Management:
-
Use only approved, compatible containers for waste storage.
-
Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[1]
-
It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[1]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[1]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-2-fluoro-4-propylbenzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-4-propylbenzene could not be located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
Halogenated aromatic hydrocarbons are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to mitigate risks associated with handling halogenated aromatic compounds. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for a structurally similar chemical, paying close attention to hazard statements, precautionary measures, and emergency procedures.[1]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[1]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1] All necessary equipment and reagents should be placed within the fume hood.[1]
2. Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.[1]
-
Perform the Experiment: Conduct all experimental procedures within the chemical fume hood to ensure proper ventilation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
3. Emergency Procedures:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material into a sealed, labeled container for proper disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
In Case of Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, should be collected in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Incineration at an approved facility is a common disposal method for halogenated organic compounds.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
